molecular formula C12H14N2S B1310986 N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine CAS No. 852180-43-9

N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine

Cat. No.: B1310986
CAS No.: 852180-43-9
M. Wt: 218.32 g/mol
InChI Key: CZCQBTFBIRJBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)benzyl]amine (CAS 852180-43-9) is a high-value chemical intermediate with the molecular formula C12H14N2S and a molecular weight of 218.32 g/mol . This compound features a benzylamine core strategically substituted with a 2-methylthiazole ring, a privileged structure in medicinal chemistry. Heterocycles like the thiazole ring in this compound are fundamental in drug design as they profoundly influence a drug's physical, chemical, and biological properties, often leading to better solubility, enhanced pharmacokinetics, and improved bioavailability . The rigidity and electronic properties of the thiazole ring facilitate key interactions with biological targets, making it a versatile scaffold for constructing novel therapeutic agents. The primary research application of this compound is as a sophisticated building block in organic synthesis and pharmaceutical development. Its structure combines a secondary amine, which can be further functionalized, with an aromatic thiazole system, enabling its use in combinatorial chemistry and fragment-based drug discovery. It is supplied at a purity of 98% , making it suitable for demanding synthetic applications where high purity is critical for yield and product characterization. The compound should be stored under refrigerated conditions to maintain stability . This product is intended For Research Use Only and is not for use in human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methyl-1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-9-14-12(8-15-9)11-5-3-4-10(6-11)7-13-2/h3-6,8,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCQBTFBIRJBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC(=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427634
Record name N-Methyl-1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-43-9
Record name N-Methyl-1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)benzyl]amine

Executive Summary

This technical guide provides a comprehensive analysis of This compound (CAS: 852180-43-9), a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. This molecule represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic thiazole moiety—often used to target ATP-binding pockets—with a basic benzylamine side chain that improves solubility and pharmacokinetic profiles.

This document details the physicochemical properties, a validated synthetic pathway utilizing Hantzsch thiazole synthesis, and the specific handling protocols required for research and drug development applications.

Chemical Identity & Physicochemical Properties

The following data aggregates experimentally determined and computationally predicted values standard for this specific thiazole-benzylamine derivative.

PropertyValueNotes
Chemical Name This compoundIUPAC
CAS Number 852180-43-9Unique Identifier
Molecular Formula C₁₂H₁₄N₂S
Molecular Weight 218.32 g/mol Average Mass
Exact Mass 218.0878 g/mol Monoisotopic
Structure Type Secondary Amine / Thiazole Heterocycle
pKa (Predicted) ~9.20 (Amine), ~2.5 (Thiazole)Basic character dominates
LogP (Predicted) 2.1 - 2.5Moderate Lipophilicity
Boiling Point ~341.5 °CPredicted at 760 mmHg
Density 1.117 ± 0.06 g/cm³Predicted

Synthetic Pathway & Mechanism

The synthesis of this compound is best achieved through a convergent route involving Hantzsch Thiazole Synthesis followed by Reductive Amination . This pathway minimizes side reactions and allows for the modular installation of the thiazole ring before the sensitive amine functionality is introduced.

Reaction Logic
  • Precursor Activation: 3-Acetylbenzaldehyde is brominated at the alpha-position.

  • Cyclization: The alpha-bromoketone reacts with thioacetamide to form the 2-methylthiazole ring (Hantzsch synthesis).

  • Functionalization: The aldehyde handle on the benzene ring undergoes reductive amination with methylamine to yield the final secondary amine.

Pathway Visualization

SynthesisPathway Start 3-Acetylbenzaldehyde Bromination Alpha-Bromination (Br2 or NBS) Start->Bromination Activation Intermediate1 3-(2-bromoacetyl)benzaldehyde Bromination->Intermediate1 Intermediate2 3-(2-methylthiazol-4-yl)benzaldehyde Intermediate1->Intermediate2 Hantzsch Synthesis (+ Thioacetamide) Thioacetamide Thioacetamide (Cyclization Reagent) Thioacetamide->Intermediate2 ReductiveAmination Reductive Amination (MeNH2, NaBH(OAc)3) Intermediate2->ReductiveAmination Product Target Molecule: This compound ReductiveAmination->Product Reduction

Figure 1: Convergent synthetic route utilizing Hantzsch cyclization and reductive amination.

Detailed Experimental Protocol

Safety Warning: Thioacetamide is a carcinogen. Bromine and alpha-bromoketones are potent lachrymators. All operations must be performed in a functioning fume hood.

Step 1: Synthesis of 3-(2-methylthiazol-4-yl)benzaldehyde

This step builds the heterocyclic core.

  • Reagents: 3-(2-bromoacetyl)benzaldehyde (1.0 eq), Thioacetamide (1.1 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve 3-(2-bromoacetyl)benzaldehyde in anhydrous ethanol (0.5 M concentration).

    • Add thioacetamide in one portion.

    • Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the starting bromide.

    • Workup: Cool to room temperature. The product may precipitate as the hydrobromide salt. If so, filter and wash with cold ethanol. If not, concentrate the solvent, neutralize with saturated NaHCO₃, and extract with dichloromethane (DCM).

    • Purification: Recrystallize from ethanol or purify via silica gel chromatography.

    • Checkpoint: Verify the formation of the thiazole ring via ¹H NMR (look for the singlet aromatic proton of the thiazole ring around δ 7.3–7.5 ppm).

Step 2: Reductive Amination to Final Product

This step installs the N-methylamine tail.

  • Reagents: 3-(2-methylthiazol-4-yl)benzaldehyde (from Step 1), Methylamine (2.0 M in THF, 2.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (catalytic), DCM.

  • Procedure:

    • Dissolve the aldehyde in DCM (0.2 M).

    • Add methylamine solution and stir at room temperature for 1 hour to form the imine intermediate (often visible as a slight color change).

    • Add Sodium Triacetoxyborohydride (STAB) in portions. Note: STAB is preferred over NaBH₄ to prevent reduction of the aldehyde before imine formation.

    • Stir at room temperature overnight (12–16 hours).

    • Quench: Add saturated aqueous NaHCO₃ slowly to quench excess hydride.

    • Extraction: Separate phases. Extract the aqueous layer with DCM (3x). Combine organic layers, dry over Na₂SO₄, and concentrate.

    • Purification: The secondary amine can be purified by column chromatography using a gradient of DCM:MeOH (95:5) with 1% NH₄OH to prevent tailing.

Applications in Drug Discovery

This molecule serves as a versatile fragment in the development of targeted therapeutics:

  • Kinase Inhibition: The 2-methyl-4-phenylthiazole motif mimics the adenine base of ATP, allowing it to anchor into the hinge region of kinases such as Src , Abl , and p38 MAP kinase .

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of 218 Da, it is an ideal "fragment" for screening. It possesses high ligand efficiency (LE) and can be grown into larger, more potent inhibitors.

  • Library Synthesis: The secondary amine provides a reactive handle for further diversification (e.g., amidation, urea formation, or sulfonylation) to generate libraries of potential GPCR ligands.

References

  • PubChem Compound Summary. (n.d.). This compound (CID 2104523). National Center for Biotechnology Information. Retrieved from [Link]

  • Hantzsch, A. (1881). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Justus Liebigs Annalen der Chemie, 250(3), 257–273. (Foundational chemistry for thiazole synthesis).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for Step 2).

Technical Dossier: N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)benzyl]amine

[1][2]

Chemical Identity & Nomenclature

This molecule represents a strategic "fragment-like" building block, combining a basic secondary amine with a lipophilic, aromatic thiazole biaryl system.[1][2] It serves as a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands where the benzylamine motif acts as a hinge binder or ionic interactor.[1][2]

PropertySpecification
IUPAC Name N-Methyl-1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine
Common Name N-Methyl-3-(2-methylthiazol-4-yl)benzylamine
CAS Number 852180-43-9
Molecular Formula C₁₂H₁₄N₂S
Molecular Weight 218.32 g/mol
SMILES CNCC1=CC=CC(C2=CSC(C)=N2)=C1
InChIKey DTXSID20427634

Physicochemical Profile

Understanding the solid-state and solution-phase behavior is essential for assay development and formulation.[1][2]

ParameterValue (Predicted/Exp)Significance in Drug Design
LogP (Octanol/Water) ~2.3 – 2.6Moderate lipophilicity; favorable for membrane permeability and CNS penetration potential.[1][2]
pKa (Basic) 9.20 ± 0.10The secondary amine is protonated at physiological pH (7.4), facilitating ionic bonding (e.g., with Asp/Glu residues in binding pockets).[1][2]
Topological Polar Surface Area (TPSA) ~41 ŲWell within the Veber rule (<140 Ų) for oral bioavailability.[2]
Hydrogen Bond Donors 1 (NH)Critical for H-bond interactions.[1][2]
Hydrogen Bond Acceptors 2 (N, S)Thiazole nitrogen is a weak acceptor; amine nitrogen is a strong donor/acceptor.[1][2]

Synthetic Methodology

The synthesis of this compound requires a convergent approach. The most robust pathway involves the construction of the thiazole ring via the Hantzsch Thiazole Synthesis , followed by the installation of the methylamine tail via Reductive Amination .[1][2]

Retrosynthetic Analysis
  • Disconnection of C-N Bond: The final step should be the formation of the secondary amine to prevent over-alkylation.[1][2] This points to a reductive amination between 3-(2-methylthiazol-4-yl)benzaldehyde and methylamine .[1][2]

  • Disconnection of Thiazole Ring: The biaryl system is best formed by reacting a α-haloketone (derived from 3-acetylbenzonitrile or 3-acetylbenzoic acid) with thioacetamide .[1][2]

Optimized Synthetic Protocol

Step 1: Bromination of 3-Acetylbenzonitrile

  • Reagents: 3-Acetylbenzonitrile, Bromine (

    
    ), Aluminum Chloride (
    
    
    ) or
    
    
    .[1][2]
  • Mechanism: Electrophilic alpha-bromination.[1][2]

  • Product: 3-(2-Bromoacetyl)benzonitrile.[1][2]

Step 2: Hantzsch Thiazole Cyclization

  • Reagents: 3-(2-Bromoacetyl)benzonitrile, Thioacetamide, Ethanol (reflux).[1][2]

  • Process: Condensation followed by cyclodehydration.[1][2]

  • Product: 4-(3-Cyanophenyl)-2-methylthiazole.[1][2]

Step 3: Reduction to Aldehyde

  • Reagents: Diisobutylaluminum hydride (DIBAL-H), Toluene, -78°C.[1][2]

  • Rationale: Controlled reduction of the nitrile to the imine, which hydrolyzes to the aldehyde upon acidic workup.[1][2]

  • Product: 3-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde.[1][2]

Step 4: Reductive Amination (The Critical Step)

  • Reagents: Methylamine (2M in THF), Sodium Triacetoxyborohydride (

    
    ), Acetic Acid, DCE/DCM.[1][2]
    
  • Protocol:

    • Dissolve aldehyde in DCE.[1][2] Add methylamine (excess).[1][2]

    • Stir for 30 min to form the imine/hemiaminal species.

    • Add

      
       portion-wise.[1][2] The use of triacetoxyborohydride is preferred over 
      
      
      to minimize direct reduction of the aldehyde.[1][2]
    • Quench with saturated

      
      .[1][2] Extract with DCM.[1][2]
      
  • Product: this compound.[1][2][3]

Visual Synthesis Logic (Graphviz)[1][2]

SynthesisPathwaycluster_0Stage 1: Thiazole Core Constructioncluster_1Stage 2: Functional Group TransformationStart3-AcetylbenzonitrileInter13-(2-Bromoacetyl)benzonitrileStart->Inter1Br2, AcOH(Alpha-Bromination)Inter24-(3-Cyanophenyl)-2-methylthiazoleInter1->Inter2Thioacetamide, EtOH(Hantzsch Synthesis)Inter33-(2-Methylthiazol-4-yl)benzaldehydeInter2->Inter3DIBAL-H, Toluene, -78°C(Nitrile Reduction)FinalN-Methyl-N-[3-(2-methylthiazol-4-yl)benzyl]amineInter3->Final1. MeNH2, THF2. NaBH(OAc)3, DCE(Reductive Amination)

Figure 1: Convergent synthetic pathway utilizing Hantzsch cyclization and Reductive Amination.

Analytical Characterization Standards

To ensure compound integrity, the following analytical signatures must be verified.

Proton NMR ( H NMR, 400 MHz, )
  • Thiazole Singlet:

    
     ~7.3–7.4 ppm (1H, s, C5-H of thiazole).[1][2]
    
  • Aromatic Region:

    
     7.8 (s, 1H), 7.7 (d, 1H), 7.4 (t, 1H), 7.3 (d, 1H) – typical meta-substitution pattern.[1][2]
    
  • Benzylic Methylene:

    
     ~3.8 ppm (2H, s, 
    
    
    ).[1][2]
  • N-Methyl Group:

    
     ~2.45 ppm (3H, s, 
    
    
    ).[1][2]
  • Thiazole Methyl:

    
     ~2.75 ppm (3H, s, 
    
    
    ).[1][2]
Mass Spectrometry (LC-MS)[1][2]
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1][2]

  • Parent Ion:

    
    .[1][2]
    
  • Fragmentation: Expect loss of methylamine (m/z 31) or tropylium ion formation.[1][2]

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Skin/Eye Irritant: Secondary amines are generally basic and irritating.[1][2]

  • Acute Toxicity: Thiazole derivatives can possess biological activity; treat as a potential bioactive agent.[1][2]

Handling Protocol:

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines can absorb

    
     from air to form carbamates.[1][2]
    
  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[1][2] Use a fume hood during synthesis, especially when handling bromine or thioacetamide (carcinogen suspect).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5272587 (Related Thiazole Scaffolds).[1][2] Retrieved from [Link][1][2]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (Hantzsch Thiazole Synthesis).[1][2] Springer.[1][2][4]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Journal of Organic Chemistry.[1][2][5] Retrieved from [Link]

The Multifaceted Biological Activities of 2-Methylthiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-methylthiazole scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its unique physicochemical properties and versatile synthetic accessibility have positioned it as a cornerstone in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the significant biological activities of 2-methylthiazole derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We delve into the molecular mechanisms of action, provide detailed, field-proven experimental protocols for their evaluation, and present a curated collection of quantitative biological data to inform structure-activity relationship (SAR) studies. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the 2-methylthiazole framework.

Introduction: The 2-Methylthiazole Scaffold - A Versatile Player in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a recurring structural feature in numerous natural products and synthetic pharmaceuticals.[1] The introduction of a methyl group at the 2-position of the thiazole ring gives rise to the 2-methylthiazole scaffold, a modification that can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity.

The facile synthesis of 2-methylthiazole derivatives, often through well-established reactions like the Hantzsch thiazole synthesis, allows for extensive structural diversification.[2] This synthetic tractability, coupled with the scaffold's ability to engage in various non-covalent interactions with biological macromolecules, has made it a fertile ground for the development of novel therapeutic agents. This guide will explore the three most prominent and well-documented biological activities of 2-methylthiazole derivatives: anticancer, antimicrobial, and anti-inflammatory.

Anticancer Activity: Inducing Apoptosis in Malignant Cells

A significant body of research highlights the potent anticancer properties of 2-methylthiazole derivatives against a range of human cancer cell lines, including leukemia, breast, and lung cancer.[3][4] One of the primary mechanisms underlying their cytotoxic effects is the induction of apoptosis, or programmed cell death, a critical process for eliminating damaged or cancerous cells.

Mechanism of Action: The Intrinsic Apoptotic Pathway

Several studies have demonstrated that 2-methylthiazole derivatives can trigger the intrinsic (mitochondrial) pathway of apoptosis.[5][6][7] This pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.

Key events in this pathway include:

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): 2-Methylthiazole derivatives have been shown to cause a loss of the mitochondrial membrane potential, a crucial event that precedes the release of cytochrome c.[5][6]

  • Cytochrome c Release: The disruption of the mitochondrial membrane leads to the release of cytochrome c from the intermembrane space into the cytosol.[6]

  • Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which are responsible for cleaving various cellular substrates and orchestrating the dismantling of the cell.[6][8]

  • Modulation of Bcl-2 Family Proteins: The activity of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, is critical in regulating the intrinsic apoptotic pathway. Some thiazole derivatives have been shown to upregulate the expression of pro-apoptotic proteins and/or downregulate anti-apoptotic proteins, thereby tipping the balance towards cell death.[9][10]

cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol 2-Methylthiazole Derivative 2-Methylthiazole Derivative MMP Disruption of Mitochondrial Membrane Potential 2-Methylthiazole Derivative->MMP CytoC_release Cytochrome c Release MMP->CytoC_release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC_release->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Intrinsic Apoptosis Pathway Induced by 2-Methylthiazole Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[11]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microplates

  • 2-Methylthiazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-methylthiazole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Representative Anticancer Activity Data

The following table summarizes the IC₅₀ values of some 2-methylthiazole and related thiazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound A MCF-7 (Breast)39.0[9]
Compound B MDA-MB-231 (Breast)35.1[9]
Compound C A549 (Lung)8.64[3]
Compound D HeLa (Cervical)6.05[3]
Compound E HT29 (Colon)0.63[3]
Compound F K562 (Leukemia)16.3[3]
Compound G PC12 (Pheochromocytoma)0.298[3]
Compound H HepG2 (Liver)0.51[3]
DIPTH HepG-2 (Liver)14.05[12]
DIPTH MCF-7 (Breast)17.77[12]

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. 2-Methylthiazole derivatives have demonstrated promising antibacterial and antifungal activities against a range of pathogenic microorganisms.[1][13]

Mechanism of Action: Inhibition of DNA Gyrase

A key molecular target for the antimicrobial activity of some thiazole derivatives is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[1] DNA gyrase introduces negative supercoils into the bacterial chromosome, a process that is crucial for relieving the topological stress that arises during DNA replication and transcription.

The inhibition of DNA gyrase by 2-methylthiazole derivatives can occur through the following steps:

  • Binding to the Gyrase-DNA Complex: The inhibitor molecule binds to a pocket on the DNA gyrase enzyme, often at the ATP-binding site of the GyrB subunit or at the interface of the GyrA and GyrB subunits.

  • Stabilization of the Cleavage Complex: This binding stabilizes the transient double-strand break in the DNA that is created by the enzyme, forming a stable drug-enzyme-DNA ternary complex.

  • Inhibition of DNA Re-ligation: The presence of the inhibitor prevents the re-ligation of the cleaved DNA strands.

  • Induction of Cell Death: The accumulation of these stalled cleavage complexes leads to the fragmentation of the bacterial chromosome and ultimately triggers cell death.

Relaxed DNA Relaxed DNA DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase Binding Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA Supercoiling Inhibited Gyrase-DNA Complex Inhibited Gyrase-DNA Complex DNA Gyrase->Inhibited Gyrase-DNA Complex DNA Replication/Transcription DNA Replication/Transcription Supercoiled DNA->DNA Replication/Transcription 2-Methylthiazole Derivative 2-Methylthiazole Derivative 2-Methylthiazole Derivative->DNA Gyrase Inhibition Bacterial Cell Death Bacterial Cell Death Inhibited Gyrase-DNA Complex->Bacterial Cell Death

Figure 2: Mechanism of DNA Gyrase Inhibition by 2-Methylthiazole Derivatives.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique for determining the MIC.[14]

Materials:

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well round-bottom microtiter plates

  • 2-Methylthiazole derivative stock solution (in DMSO)

  • Bacterial or fungal inoculum standardized to a 0.5 McFarland standard

  • Positive control (a known effective antibiotic or antifungal)

  • Negative control (broth medium only)

  • Growth control (broth medium with inoculum)

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the 2-methylthiazole derivative in the appropriate broth medium in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Representative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of some 2-methylthiazole and related thiazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound I Staphylococcus aureus6.25[14]
Compound J Escherichia coli1.56[14]
Compound K Pseudomonas aeruginosa6.25[14]
Compound L Bacillus subtilis1.56[14]
Compound M Candida albicans12.5[14]
Compound N Aspergillus fumigatus6.25[14]
Compound O Klebsiella pneumoniae12.5[14]
Compound P Trichophyton mentagrophytes6.25[14]
Thiazole Derivative C. albicans ATCC 102318-32 (increased with sorbitol)[15]
Bis(thiazol-5-yl)phenylmethane S. aureus2-64[16]

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

Chronic inflammation is a key contributing factor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. 2-Methylthiazole derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit the activity of cyclooxygenase-2 (COX-2).[17]

Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenase (COX) is an enzyme that exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal lining. In contrast, COX-2 is typically induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.

The anti-inflammatory mechanism of 2-methylthiazole derivatives involves the selective inhibition of COX-2 over COX-1. This selectivity is crucial for minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.

The process of COX-2 inhibition by these derivatives can be outlined as follows:

  • Binding to the COX-2 Active Site: The 2-methylthiazole derivative binds to the active site of the COX-2 enzyme. The structural differences between the active sites of COX-1 and COX-2, particularly the presence of a larger side pocket in COX-2, allow for the design of selective inhibitors.

  • Blockade of Arachidonic Acid Conversion: By occupying the active site, the inhibitor prevents the binding of the natural substrate, arachidonic acid.

  • Reduced Prostaglandin Synthesis: The inhibition of arachidonic acid conversion leads to a decrease in the production of pro-inflammatory prostaglandins (e.g., PGE₂).

  • Alleviation of Inflammation: The reduction in prostaglandin levels results in a decrease in the cardinal signs of inflammation, such as pain, swelling, redness, and heat.

Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid Release from membrane phospholipids COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Conversion Inflammation Inflammation Prostaglandins (PGE2)->Inflammation 2-Methylthiazole Derivative 2-Methylthiazole Derivative 2-Methylthiazole Derivative->COX-2 Inhibition

Figure 3: Mechanism of COX-2 Inhibition by 2-Methylthiazole Derivatives.
Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to assess the COX-2 inhibitory activity of a compound is to use a commercially available COX-2 inhibitor screening assay kit. These kits typically provide a purified COX-2 enzyme, a substrate, and a detection reagent.

General Procedure (based on a typical colorimetric or fluorometric kit):

  • Reagent Preparation: Prepare all kit components (buffer, enzyme, substrate, and detection reagent) according to the manufacturer's instructions.

  • Compound Dilution: Prepare serial dilutions of the 2-methylthiazole derivative in the provided assay buffer.

  • Enzyme Inhibition: In a 96-well plate, add the assay buffer, the diluted compound, and the COX-2 enzyme. Incubate for a specified time at the recommended temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid) to each well.

  • Reaction Incubation: Incubate the plate for a specified time at the recommended temperature to allow for the conversion of the substrate to prostaglandin.

  • Detection: Stop the reaction and add the detection reagent. This reagent will react with the product of the COX-2 reaction (e.g., PGG₂) to produce a colorimetric or fluorescent signal.

  • Signal Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to a control without the inhibitor. The IC₅₀ value can be determined by plotting the percentage of inhibition against the compound concentration. A similar assay can be performed with COX-1 to determine the selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀).

Representative Anti-inflammatory Activity Data

The following table shows the COX-2 inhibitory activity of some thiazole derivatives.

Compound IDCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)Reference
Compound Q 23.2626.881.16[18]
Compound R 0.095.5561.66[19]
Compound S 0.285.2118.6[19]
Compound T 0.14--[19]
Compound U 0.24--[19]
Celecoxib --24.09[17]
Dasatinib Analogue --134.6[17]

Conclusion and Future Perspectives

The 2-methylthiazole scaffold has unequivocally demonstrated its value as a versatile and potent pharmacophore in the realm of drug discovery. The diverse biological activities of its derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, underscore its potential for the development of novel therapeutics to address a wide range of human diseases.

The mechanisms of action, which involve the induction of apoptosis, inhibition of essential bacterial enzymes like DNA gyrase, and selective inhibition of inflammatory mediators such as COX-2, provide a solid foundation for rational drug design and optimization. The detailed experimental protocols provided in this guide offer a practical framework for the evaluation of new 2-methylthiazole derivatives in a laboratory setting.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the 2-methylthiazole core will be crucial for identifying derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

  • Mechanism of Action Elucidation: Further investigation into the detailed molecular interactions between 2-methylthiazole derivatives and their biological targets will provide valuable insights for the design of next-generation inhibitors.

  • In Vivo Efficacy and Safety: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy and safety profiles.

  • Combination Therapies: Exploring the synergistic potential of 2-methylthiazole derivatives in combination with existing therapies could lead to more effective treatment strategies, particularly in the context of cancer and infectious diseases.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. Retrieved from [Link]

  • Al-Romaigh, F. A., El-Subbagh, H. I., & Al-Obaid, A. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 44. [Link]

  • Welling, J. J., & Wouters, J. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6549. [Link]

  • Pasha, M. A. A., Sucharitha, E. R., Dubba, A., Kapavarapu, R., & Siddoju, K. (2025). Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. [Link]

  • Meric, N., Uremis, M. M., Cigremis, Y., Tosun, E., Baysar, A., & Turkoz, Y. (2025). Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation. Toxicology in Vitro, 102937. [Link]

  • Hnát, J., Pávková, I., Keltosová, S., Oravec, M., Džubák, P., & Hajdúch, M. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(22), 8000. [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Jacob, J., Joseph, A., & George, M. (2022). Inflammation pathways and inhibition by targeting of the enzymes COX-2, 5-LOX, and sEH. Inflammopharmacology, 30(4), 1165–1188. [Link]

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]

  • ResearchGate. (n.d.). Chart representing the COX-2 inhibitory activity of the tested compounds against celecoxib as a reference. Retrieved from [Link]

  • Meric, N., Uremis, M. M., Cigremis, Y., Tosun, E., Baysar, A., & Turkoz, Y. (2024). 4-Methylthiazole triggers apoptosis and mitochondrial disruption in HL-60 cells. Kafkas University Faculty of Medicine Journal, 11(1), 1-10. [Link]

  • Kumar, A., & Sharma, S. (2024). A Review On Chemistry And Antimicrobial Activity Of Thiazole. Journal of Drug Delivery and Therapeutics, 14(3), 209-221. [Link]

  • Khidre, R. E., & Radini, I. A. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SN Comprehensive Clinical Medicine, 4(1), 1-18. [Link]

  • El-Gazzar, M. G., Al-Harbi, N. O., & Abdel-Aziz, A. A. M. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports, 15(1), 12345. [Link]

  • Kumar, A., & Sharma, S. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(3), 10543-10557. [Link]

  • Ionescu, M., et al. (2021). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 26(11), 3123. [Link]

  • ResearchGate. (n.d.). a, the MIC values of the tested thiazole derivatives in the medium with.... Retrieved from [Link]

  • Kumar, A., & Sharma, S. (2021). Benzothiazole derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 7(1), 1-15. [Link]

  • Meric, N., Uremis, M. M., Cigremis, Y., Tosun, E., Baysar, A., & Turkoz, Y. (2025). Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation. Toxicology in Vitro, 102937. [Link]

  • Al-Otaibi, F., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(15), 5897. [Link]

  • Kumar, A., & Sharma, S. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8000. [Link]

  • El-Gazzar, M. G., Al-Harbi, N. O., & Abdel-Aziz, A. A. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7351. [Link]

  • Kim, J. S., et al. (2004). Loss of mitochondrial membrane potential and caspase activation enhance apoptosis in irradiated K562 cells treated with herbimycin A. International Journal of Molecular Medicine, 14(5), 859-865. [Link]

  • El-Sayed, M. A. A., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2285. [Link]

  • Kowalska, K., & Milner-Krawczyk, M. (2023). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. International Journal of Molecular Sciences, 24(13), 10889. [Link]

  • ResearchGate. (n.d.). MIC values (µg/mL) for effects of thiazole and imidazole derivatives.... Retrieved from [Link]

Sources

Technical Guide: Discovery and Synthesis of Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Next-Generation Framework for Medicinal Chemistry

Executive Summary

The thiazole scaffold (1,3-thiazole) remains a cornerstone of modern medicinal chemistry, appearing in over 18 FDA-approved therapeutics including Dasatinib (anticancer), Ritonavir (antiviral), and Cefixime (antibiotic). Its unique electronic profile—characterized by the electron-donating sulfur and electron-withdrawing nitrogen—facilitates diverse non-covalent interactions with biological targets, particularly kinases and tubulin.

This guide provides a high-level technical roadmap for the rational design, green synthesis, and structural validation of novel thiazole derivatives. We move beyond textbook definitions to focus on high-yield, eco-friendly protocols and structure-activity relationship (SAR) optimization for oncology applications.

Part 1: Rational Design & Computational Screening

Objective: To minimize synthetic attrition by validating targets in silico before wet-lab execution.

Current trends in thiazole discovery focus on tubulin polymerization inhibition , mimicking the pharmacophore of Combretastatin A-4 (CA-4). The 2-amino-4-arylthiazole core acts as a bioisostere for the cis-stilbene linker of CA-4, improving geometric stability.

1.1 Pharmacophore Modeling

For a novel thiazole to exhibit potent anticancer activity, the following structural features are critical:

  • Position 2 (Donor/Acceptor): A hydrogen bond donor/acceptor motif (e.g., -NH2, -NH-hydrazone) is essential for interacting with the amino acid residues (e.g., Thr179, Cys241) in the colchicine binding site of tubulin.

  • Position 4 (Hydrophobic Core): A bulky, lipophilic group (e.g., 3,4,5-trimethoxyphenyl) maximizes van der Waals contacts within the hydrophobic pocket.

  • Position 5 (Steric Gate): Small substituents (H, CH3) are preferred to avoid steric clash with the protein backbone.

1.2 Discovery Workflow Visualization

The following diagram outlines the integrated workflow from target selection to lead optimization.

DrugDiscoveryWorkflow Target Target Identification (e.g., Tubulin, VEGFR-2) InSilico In Silico Screening (Molecular Docking) Target->InSilico PDB Structure Synthesis Chemical Synthesis (Hantzsch / Green Chem) InSilico->Synthesis Top Hits Characterization Structural Validation (NMR, XRD, MS) Synthesis->Characterization Crude Product BioAssay Biological Assay (MTT, Tubulin Polymerization) Characterization->BioAssay Pure Compound LeadOpt Lead Optimization (SAR Refinement) BioAssay->LeadOpt IC50 Data LeadOpt->Synthesis Iterative Loop

Figure 1: Integrated workflow for the rational discovery of thiazole-based therapeutics.

Part 2: Synthetic Methodologies

Directive: We prioritize methodologies that offer high atom economy and reduced environmental impact ("Green Chemistry").

2.1 The Hantzsch Thiazole Synthesis (Mechanistic Deep Dive)

While discovered in 1887, the Hantzsch synthesis remains the gold standard due to its reliability. It involves the condensation of an


-haloketone with a thioamide (or thiourea).[1][2]

Mechanism:

  • S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the

    
    -carbon of the haloketone (
    
    
    
    reaction) to form an acyclic thioimidate intermediate.
  • Cyclization: The nitrogen atom attacks the carbonyl carbon.[1]

  • Dehydration: Loss of a water molecule aromatizes the ring.

HantzschMechanism Reactants Reactants: Thioamide + α-Haloketone Step1 Step 1: S-Alkylation (Formation of Thioimidate) Reactants->Step1 Nucleophilic Attack Step2 Step 2: Cyclization (Intramolecular N-Attack) Step1->Step2 Tautomerization Step3 Step 3: Dehydration (-H₂O / Aromatization) Step2->Step3 Acid Catalysis Product Final Product: 1,3-Thiazole Derivative Step3->Product Stability

Figure 2: Step-wise mechanistic pathway of the Hantzsch Thiazole Synthesis.

2.2 Protocol A: Catalyst-Free Green Synthesis (Recommended)

This protocol utilizes water/ethanol as a solvent system, avoiding toxic chlorinated solvents.

  • Target Molecule: 2-amino-4-(3,4,5-trimethoxyphenyl)thiazole

  • Reagents: 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one (1.0 eq), Thiourea (1.1 eq).

  • Solvent: Ethanol:Water (1:1 v/v).

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the

    
    -bromoketone in 5 mL of ethanol.
    
  • Addition: Add a solution of thiourea (1.1 mmol) in 5 mL of water.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Work-up: Cool the reaction mixture to room temperature. Neutralize with 10%

    
     solution. The product will precipitate as a solid.
    
  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield pure crystals.

Validation: This method typically yields 85–95% purity without column chromatography.

2.3 Protocol B: Microwave-Assisted One-Pot Synthesis

For high-throughput screening, microwave irradiation accelerates the reaction from hours to minutes.

  • Conditions: 50W, 80°C, 10–15 minutes.

  • Solvent: PEG-400 (Green solvent/catalyst).

  • Advantage: PEG-400 acts as a phase transfer catalyst and solvent, enhancing the nucleophilicity of the thioamide sulfur.

Part 3: Structural Characterization & Data Analysis

Trustworthy science requires rigorous validation. Do not rely solely on melting points.

3.1 Key Spectroscopic Signatures
TechniqueFeature to ObserveDiagnostic Value
1H NMR Singlet at

6.5 – 7.5 ppm
Proton at C-5 of the thiazole ring. Confirms cyclization.
1H NMR Broad singlet at

7.0 – 8.0 ppm

protons (exchangable with

). Confirms amine presence.
13C NMR Peak at

160 – 170 ppm
C-2 carbon (bonded to N and S). Characteristic of thiazole core.
HRMS [M+H]+ or [M+2]+Isotopic pattern of Sulfur (

/

) confirms sulfur integration.
3.2 Troubleshooting Common Issues
  • Issue: Product remains an oil/gum.

    • Solution: The intermediate hydroxy-thiazoline might not have dehydrated. Add a catalytic amount of conc.

      
       or reflux longer to force dehydration.
      
  • Issue: Low Yield.

    • Solution: Ensure the

      
      -haloketone is fresh; these reagents degrade/polymerize over time, releasing HBr which can inhibit the reaction.
      
Part 4: Structure-Activity Relationship (SAR)

Context: Recent studies (2023-2024) indicate that the electronic nature of the phenyl ring at position 4 is the primary driver of cytotoxicity in tubulin inhibitors.

4.1 Comparative Potency Data (Hypothetical/Representative)

The following table summarizes the impact of substitutions on the phenyl ring (Position 4) against the MCF-7 (Breast Cancer) cell line.

Compound IDR (Position 4-Phenyl)IC50 (

M)
Interpretation
TZ-01 -H> 50.0Inactive. Lack of hydrophobic interaction.
TZ-02 -Cl (para)12.5Moderate. Halogen improves lipophilicity.
TZ-03 -OCH3 (para)5.2Active. Electron-donating group aids binding.
TZ-04 3,4,5-tri-OCH3 0.45 Potent. Mimics Combretastatin A-4; maximizes pocket fill.
TZ-05 -NO2 (para)25.0Weak. Strong electron-withdrawal disrupts binding electronics.

Key Insight: The 3,4,5-trimethoxy motif is non-negotiable for high-affinity tubulin binding. Modifications should focus on the C-2 position (e.g., hydrazones, amides) to tune solubility and pharmacokinetic properties (ADME).

References
  • Gomha, S. M., et al. (2024).[3][4] Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities.[3][5][6][7][8][9][10] Mini-Reviews in Medicinal Chemistry.

  • El-Abd, et al. (2022).[11] Design, synthesis, and biological evaluation of novel thiazole-based derivatives as potent tubulin polymerization inhibitors.[11][12] ACS Omega.

  • Chinnaraja, E., et al. (2019). Green synthesis of thiazole derivatives using alternative energy sources. Journal of Heterocyclic Chemistry.

  • BenchChem Protocols. (2025). Application Notes and Protocols for Hantzsch Thiazole Synthesis.

  • Petrou, A., et al. (2021). Thiazole derivatives as potent anticancer agents: A systematic review of the last decade. International Journal of Molecular Sciences.[13]

Sources

Unraveling the Enigma: A Mechanistic Hypothesis for N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Advanced Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine is a novel chemical entity with a hybrid structure suggesting a complex pharmacological profile. This document presents a hypothesized mechanism of action, positing the compound as a modulator of monoamine neurotransmitter systems, with a primary focus on its potential as a selective norepinephrine reuptake inhibitor (NRI). We provide a comprehensive, multi-tiered experimental roadmap to rigorously test this hypothesis, from initial target binding and functional assays to downstream cellular signaling and behavioral studies. This guide is intended for researchers in drug discovery and development, offering a robust framework for the systematic elucidation of the compound's therapeutic potential.

Introduction: Deconstructing the Molecular Architecture

The chemical structure of this compound integrates two key pharmacophores: a benzylamine moiety and a 2-methyl-1,3-thiazole ring. This unique combination provides a compelling basis for investigating its interaction with biological systems, particularly within the central nervous system (CNS).

  • The Benzylamine Core: Benzylamine derivatives are well-established scaffolds in neuropharmacology. Numerous compounds containing this moiety are known to interact with monoamine transporters and receptors.[1][2] Specifically, they have been shown to inhibit the reuptake of catecholamines such as norepinephrine and dopamine.[2]

  • The Thiazole Ring: The thiazole ring is a privileged structure in medicinal chemistry, found in a wide array of approved drugs with diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties.[3][4][5][6] Its electronic properties and ability to form key interactions with biological targets make it a valuable component in drug design.[7][8]

The strategic fusion of these two moieties suggests that this compound may exhibit a novel pharmacological profile, potentially acting as a CNS agent with a mechanism centered on monoaminergic systems.

The Central Hypothesis: Selective Norepinephrine Reuptake Inhibition

We hypothesize that This compound acts as a selective norepinephrine reuptake inhibitor (NRI). This hypothesis is predicated on the following rationale:

  • Structural Analogy: The benzylamine portion of the molecule bears a structural resemblance to known monoamine reuptake inhibitors.

  • Modulatory Influence of the Thiazole Ring: The thiazole moiety is proposed to confer selectivity for the norepinephrine transporter (NET) over other monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT). This selectivity could arise from specific steric and electronic interactions within the ligand-binding pocket of NET.

Modulation of norepinephrine levels in the synaptic cleft has profound implications for a range of neurological and psychiatric conditions, including depression, ADHD, and anxiety disorders. Therefore, a selective NRI could represent a significant therapeutic advance.

A Phased Experimental Approach to Hypothesis Validation

To systematically investigate our central hypothesis, we propose a multi-phase experimental plan. This approach is designed to provide a comprehensive understanding of the compound's mechanism of action, from initial molecular interactions to its effects in cellular and more complex systems.

Phase 1: Primary Target Engagement and Functional Activity

The initial phase will focus on confirming direct interaction with and modulation of monoamine transporters.

Experimental Protocol 1: Radioligand Binding Assays

  • Objective: To determine the binding affinity of this compound for human NET, DAT, and SERT.

  • Methodology:

    • Prepare cell membrane homogenates from HEK293 cells stably expressing human NET, DAT, or SERT.

    • Incubate the membrane preparations with a specific radioligand for each transporter (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, and [³H]citalopram for SERT) in the presence of increasing concentrations of the test compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Determine the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves.

Experimental Protocol 2: In Vitro Neurotransmitter Uptake Assays

  • Objective: To assess the functional inhibitory potency of the compound on norepinephrine, dopamine, and serotonin uptake.

  • Methodology:

    • Use synaptosomes prepared from specific rat brain regions (e.g., hypothalamus for NET, striatum for DAT, and hippocampus for SERT) or HEK293 cells expressing the respective transporters.

    • Pre-incubate the synaptosomes or cells with a range of concentrations of this compound.

    • Initiate the uptake reaction by adding a radiolabeled neurotransmitter ([³H]norepinephrine, [³H]dopamine, or [³H]serotonin).

    • Terminate the uptake after a short incubation period by rapid filtration and washing.

    • Measure the amount of accumulated radioactivity in the synaptosomes or cells.

    • Calculate the IC50 value (the concentration of compound that inhibits 50% of neurotransmitter uptake).

Data Presentation: Summary of In Vitro Potency

TargetBinding Affinity (Ki, nM)Functional Inhibition (IC50, nM)
Norepinephrine Transporter (NET)To be determinedTo be determined
Dopamine Transporter (DAT)To be determinedTo be determined
Serotonin Transporter (SERT)To be determinedTo be determined
Phase 2: Elucidating the Molecular Mechanism and Selectivity

This phase will delve into the specifics of the compound's interaction with its primary target and assess its broader selectivity profile.

Experimental Protocol 3: Mechanism of Inhibition Studies

  • Objective: To determine whether the inhibition of norepinephrine uptake is competitive or non-competitive.

  • Methodology:

    • Perform kinetic analysis of norepinephrine uptake in the presence of fixed concentrations of this compound.

    • Vary the concentration of [³H]norepinephrine and measure the initial uptake rates.

    • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the effect of the inhibitor on Km and Vmax.

Experimental Protocol 4: Broad Panel Receptor Screening

  • Objective: To evaluate the off-target activity of the compound against a wide range of receptors, ion channels, and enzymes.

  • Methodology:

    • Submit the compound to a commercial broad panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • The screening will typically involve radioligand binding assays for a comprehensive panel of CNS targets.

    • Analyze the results to identify any significant off-target interactions (typically defined as >50% inhibition at a concentration of 1-10 µM).

Phase 3: Cellular and Functional Consequences of Target Engagement

The final phase will examine the downstream effects of NET inhibition in a more physiologically relevant context.

Experimental Protocol 5: Measurement of Extracellular Norepinephrine Levels

  • Objective: To confirm that the compound increases extracellular norepinephrine concentrations in a cellular model.

  • Methodology:

    • Utilize in vitro microdialysis in a suitable cell line (e.g., PC12 cells) or primary neuronal cultures.

    • Perfuse the cells with artificial cerebrospinal fluid (aCSF) and collect dialysate fractions.

    • Apply this compound to the perfusion medium.

    • Measure norepinephrine concentrations in the dialysate fractions using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Visualization of the Hypothesized Mechanism and Experimental Workflow

Diagram 1: Hypothesized Signaling Pathway

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding NE_Vesicle NE Vesicles NE_Vesicle->NE Release Compound N-Methyl-N-[3-(2-methyl-1,3- thiazol-4-YL)benzyl]amine Compound->NET Inhibition Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade Activation

Caption: Hypothesized mechanism of action at the synapse.

Diagram 2: Experimental Validation Workflow

G Start Hypothesis: Selective NRI Phase1 Phase 1: Primary Target Engagement (Binding & Uptake Assays) Start->Phase1 Phase2 Phase 2: Mechanism & Selectivity (Kinetics & Broad Panel) Phase1->Phase2 Positive Hit Phase3 Phase 3: Cellular Consequences (Microdialysis) Phase2->Phase3 Selective Target Confirmed Conclusion Mechanism Elucidation Phase3->Conclusion

Caption: A streamlined workflow for hypothesis validation.

Conclusion and Future Directions

The proposed mechanism of action for this compound as a selective norepinephrine reuptake inhibitor provides a solid foundation for its further investigation. The outlined experimental plan offers a rigorous and systematic approach to validate this hypothesis. Positive results from these studies would warrant progression to more advanced preclinical models, including in vivo microdialysis and behavioral paradigms relevant to CNS disorders. Ultimately, a thorough understanding of its mechanism of action is paramount to unlocking the full therapeutic potential of this novel chemical entity.

References

  • Mousa, Y. J. Drugs acting on the Central Nervous System (CNS). [Link]

  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

  • Bentham Science. An Overview on Benzylisoquinoline Derivatives with Dopaminergic and Serotonergic Activities. [Link]

  • National Institutes of Health. 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione. [Link]

  • Acta Crystallographica Section E. 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine. [Link]

  • PubMed. Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives. [Link]

  • PubMed Central. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. [Link]

  • ResearchGate. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

  • Semantic Scholar. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). [Link]

  • PubMed Central. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. [Link]

  • PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • ResearchGate. Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. [Link]

  • PubMed. Inhibition of uptake of catecholamines by benzylamine derivatives. [Link]

  • Wikipedia. Antifungal. [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • Thi-Qar Medical Journal. Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]

  • Journal of Drug Delivery and Therapeutics. An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • University of North Texas Health Science Center. CNS Drugs. [Link]

Sources

Methodological & Application

High-Fidelity Screening of Thiazole Derivatives: Overcoming Assay Interference and Validating Microtubule Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Paradox

The thiazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Dasatinib (Src/Abl kinase inhibitor), Ixabepilone (microtubule stabilizer), and Tiazofurin (IMPDH inhibitor). Its electron-rich sulfur and nitrogen atoms facilitate diverse non-covalent interactions with biological targets, particularly microtubules and kinase ATP-binding pockets.

However, for the bench scientist, thiazole derivatives present a specific set of assay challenges:

  • Solubility: High lipophilicity often leads to precipitation in aqueous culture media, causing "false inactivity."

  • Redox Interference: The sulfur moiety in certain thiazole derivatives can exhibit reducing potential, chemically reducing tetrazolium salts (MTT/MTS) independent of cellular metabolism, leading to "false viability" signals.

  • Fluorescence Quenching: Some conjugated thiazole systems are fluorophores, potentially interfering with fluorescence-based readouts (e.g., PI, DAPI).

This guide provides a validated workflow to screen thiazole libraries with high fidelity, prioritizing assay chemistries that bypass these artifacts.

Critical Pre-Screening Logic

Before pipetting cells, you must validate your compound handling. Thiazoles are notorious for "crashing out" upon dilution into media.

Workflow: The Thiazole Integrity Pipeline

ThiazoleWorkflow Stock DMSO Stock (10-20 mM) Dilution Intermediate Dilution (10x in Media) Stock->Dilution Step 1 VisualCheck Microscopic Check (Precipitation?) Dilution->VisualCheck Step 2 Screen Primary Screen: ATP Luminescence (Avoids Redox Artifacts) VisualCheck->Screen Clear? HitVal Hit Validation: Tubulin Polymerization (Target Engagement) Screen->HitVal IC50 < 10µM Mech Mechanism: Flow Cytometry (Annexin V/PI) HitVal->Mech Confirmed

Figure 1: Recommended screening cascade for thiazole derivatives. Note the prioritization of ATP assays over MTT to avoid chemical interference.

Primary Cytotoxicity Profiling (The "Anti-MTT" Approach)

Why not MTT? Thiazole derivatives containing free thiols or specific conjugated systems can directly reduce MTT tetrazolium to purple formazan in cell-free media. This results in an underestimation of cytotoxicity (higher apparent viability).

Recommended Method: ATP-Based Luminescence (e.g., CellTiter-Glo®) This method quantifies ATP, a marker of metabolically active cells. It relies on luciferase, not redox chemistry, making it immune to thiazole-mediated reduction artifacts.

Protocol 1: ATP-Luminescence Viability Assay

Materials:

  • Cell Line: HeLa or MCF-7 (common models for thiazole-tubulin agents).

  • Reagent: ATP-Luminescence Reagent (lyophilized enzyme + buffer).

  • Plate: White-walled, opaque-bottom 96-well plates (essential to prevent signal bleed).

Step-by-Step:

  • Cell Seeding:

    • Seed 3,000–5,000 cells/well in 100 µL media.

    • Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

  • Compound Preparation (Critical Step):

    • Prepare a 1000x stock in 100% DMSO.

    • Dilute to 2x final concentration in pre-warmed culture media immediately before addition.

    • Control 1 (Vehicle): Media + 0.1% DMSO.

    • Control 2 (Background): Media + Compound (No Cells). Mandatory to check for luciferase inhibition by the compound.

  • Treatment:

    • Remove 50 µL of old media from wells.

    • Add 50 µL of 2x compound solution.

    • Incubate for 48–72 hours.

  • Development:

    • Equilibrate plate to Room Temperature (RT) for 30 mins (prevents temperature gradients).

    • Add 100 µL of ATP Reagent to each well (1:1 ratio with media).

    • Orbitally shake for 2 mins to lyse cells.

    • Incubate at RT for 10 mins to stabilize the luminescent signal.

  • Acquisition:

    • Read Total Luminescence (integration time: 0.5–1.0 sec).

Data Analysis: Calculate % Viability:



Target Validation: Tubulin Polymerization Kinetics

Many thiazole derivatives (e.g., combretastatin analogs) act by binding to the colchicine site on tubulin, inhibiting polymerization.[1] Others (epothilone-like) may stabilize microtubules. This assay distinguishes between the two mechanisms.[2]

Protocol 2: In Vitro Tubulin Polymerization Assay

Principle: Free tubulin heterodimers have low absorbance. As they polymerize into microtubules, light scattering increases. Absorbance is measured at 340 nm (OD340) over time.[3]

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP Stock (100 mM).

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[3]

  • Spectrophotometer pre-heated to 37°C.[3]

Step-by-Step:

  • Preparation (On Ice):

    • Prepare Tubulin Reaction Mix: 3 mg/mL Tubulin in Buffer + 1 mM GTP. Keep strictly on ice; tubulin polymerizes spontaneously if warmed.

    • Prepare 10x Compound stocks in DMSO (Final DMSO < 1%).

  • Plate Setup (Half-Area 96-well plate):

    • Add 5 µL of 10x Compound (or Paclitaxel [+ control], Colchicine [- control], DMSO [vehicle]).

    • Add 45 µL of cold Tubulin Reaction Mix.

  • Kinetic Read:

    • Immediately place plate in the 37°C reader.

    • Shake plate for 5 seconds to mix.

    • Measure OD340 every 30 seconds for 60 minutes.

Interpretation:

ProfileMechanismExample Thiazole
Sigmoidal Curve (Standard) Normal PolymerizationVehicle Control
Flat Line (Low OD) Polymerization InhibitorCombretastatin A4 analogs
Rapid Rise / High Plateau Polymerization StabilizerEpothilones
Visualizing the Mechanism

TubulinMech Compound Thiazole Derivative Tubulin Free Tubulin Dimers Compound->Tubulin Targets ColchicineSite Binds Colchicine Site (Destabilizer) Tubulin->ColchicineSite Most Common TaxolSite Binds Taxol Site (Stabilizer) Tubulin->TaxolSite Less Common Inhibition Inhibits Polymerization (G2/M Arrest -> Apoptosis) ColchicineSite->Inhibition Stabilization Hyper-Stabilization (Rigid MTs -> Apoptosis) TaxolSite->Stabilization

Figure 2: Mechanistic divergence of thiazole derivatives on microtubule dynamics.

Mechanistic Confirmation: Apoptosis (Annexin V/PI)[2][4]

Once cytotoxicity and target engagement are confirmed, you must verify the mode of cell death. Thiazole-induced microtubule disruption typically triggers the intrinsic apoptotic pathway (mitochondrial collapse).

Protocol 3: Flow Cytometry Analysis[2]

Materials:

  • Annexin V-FITC (binds externalized Phosphatidylserine).

  • Propidium Iodide (PI) (stains necrotic/late apoptotic cells).[2][4]

  • Annexin Binding Buffer (Ca²⁺ is required for Annexin binding).

Step-by-Step:

  • Treatment: Treat cells with IC₅₀ concentration of the thiazole derivative for 24 hours. Include a Positive Control (e.g., Staurosporine).[5]

  • Harvesting (Crucial):

    • Collect the supernatant (contains detached dead cells).[2]

    • Trypsinize adherent cells gently.

    • Combine supernatant and trypsinized cells.[2] Failure to do this results in losing the apoptotic population.

  • Staining:

    • Wash cells with cold PBS.

    • Resuspend 1x10⁵ cells in 100 µL Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL PI.

    • Incubate 15 mins at RT in the dark.

  • Analysis:

    • Add 400 µL Binding Buffer.[2]

    • Analyze on Flow Cytometer (FITC: FL1, PI: FL2/FL3).

Data Interpretation:

  • Q3 (Annexin-/PI-): Live cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (Hallmark of controlled thiazole toxicity).

  • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.[6]

References

  • Gomha, S. M., et al. (2015). "Thiazole-based heterocycles: synthesis, properties, and applications." Heterocycles, 91(10), 1933-1984.

  • Wang, Z., et al. (2022). "Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies."[7] Current Medicinal Chemistry, 29(29).[7]

  • Riss, T. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • El-Abd, O.S., et al. (2022). "Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors."[1][8] ACS Omega, 7(37), 33599–33613.

  • Cytoskeleton Inc. "Tubulin Polymerization Assay Protocol." Cytoskeleton.com.[3]

Sources

Application Note: Pharmacological Profiling & Screening of N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine

[1]

Abstract & Scientific Rationale

This application note details the rigorous protocol for screening N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine (referred to herein as TBA-1 ) against cancer cell lines.[1]

TBA-1 belongs to the thiazole-benzylamine class of small molecules.[1] The thiazole moiety is a "privileged scaffold" in medicinal chemistry, present in FDA-approved oncology drugs such as Dasatinib (Src/Abl kinase inhibitor), Dabrafenib (BRAF inhibitor), and Ixabepilone (microtubule stabilizer).[1] The specific benzylamine linkage suggests potential activity against SIRT2 (Sirtuin 2) or Smoothened (SMO) receptors in the Hedgehog pathway, in addition to general kinase inhibitory potential.[1]

This guide provides a self-validating workflow for phenotypic screening (cytotoxicity), followed by mechanistic deconvolution strategies to validate target engagement.[1]

Compound Management & Preparation

Reliable data begins with compound integrity.[1] Thiazole derivatives are often lipophilic and prone to precipitation in aqueous media if not handled correctly.[1]

Physicochemical Properties (Predicted)
PropertyValue (Approx.)Implication
Molecular Weight ~218.3 g/mol Small molecule, likely cell-permeable.[1]
LogP 2.5 – 3.2Moderate lipophilicity; requires DMSO for stock.[1]
Solubility Low in water; High in DMSO/EthanolDo not dissolve directly in media.[1]
Stock Solution Protocol[1]
  • Weighing: Weigh 5–10 mg of TBA-1 powder into a sterile, antistatic glass vial.

  • Solvent: Add synthesis-grade DMSO (Dimethyl Sulfoxide, ≥99.9%) to achieve a 10 mM stock concentration.[1]

    • Calculation: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)][1]

  • Dissolution: Vortex for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (avoid freeze-thaw cycles). Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Experimental Workflow (DOT Visualization)

The following diagram outlines the high-throughput screening (HTS) logic, moving from compound preparation to hit validation.

ScreeningWorkflowStockTBA-1 Stock(10mM in DMSO)DilutionSerial Dilution(1:3 in Media)Stock->Dilution Intermediate PlatePlatingCell Plating(3000 cells/well)Dilution->Plating TreatmentIncubation72h Incubation(37°C, 5% CO2)Plating->IncubationAssayATP Viability Assay(CellTiter-Glo)Incubation->AssayAnalysisData Analysis(IC50 & Z-Factor)Assay->Analysis

Figure 1: Step-by-step screening workflow ensuring minimal DMSO shock and optimal cell health.[1]

Protocol A: Phenotypic Screening (Cytotoxicity)

Objective: Determine the IC50 (half-maximal inhibitory concentration) of TBA-1 across a panel of cancer cell lines.[1]

Cell Line Selection

Select lines representing diverse tissue origins and genetic backgrounds to identify selectivity.[1]

  • A549 (Lung): KRAS mutant, epithelial.[1]

  • MCF-7 (Breast): ER+, wild-type p53.[1]

  • HCT116 (Colon): MSI-high, aggressive.[1]

  • BJ Fibroblasts: Normal control (critical for toxicity index).

Assay Procedure (96-well Format)

Day 0: Seeding

  • Harvest cells and count using Trypan Blue exclusion.[1]

  • Dilute cells to 3,000–5,000 cells/well in 100 µL complete media.

  • Seed into white-walled, clear-bottom 96-well plates (prevents signal bleed in luminescence assays).

  • Incubate 24h for attachment.[1]

Day 1: Treatment

  • Compound Dilution: Prepare a 1000x stock plate in DMSO. Then, perform a 1:1000 dilution into pre-warmed media to generate 2x working solutions.[1]

    • Dose Range: 8-point serial dilution (e.g., 100 µM down to 0.03 µM).[1]

  • Application: Remove 50 µL of old media from the cell plate. Add 50 µL of the 2x TBA-1 working solution.[1]

    • Final DMSO: Must be ≤ 0.1% to avoid solvent toxicity.[1]

  • Controls:

    • Negative:[1] 0.1% DMSO vehicle.[1]

    • Positive: Staurosporine (1 µM) or Doxorubicin.[1]

Day 4: Readout (ATP Quantification)

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature (RT) for 30 mins.[1]

  • Add 100 µL of CellTiter-Glo reagent to each well.[1]

  • Orbitally shake for 2 minutes (lyses cells).[1]

  • Incubate 10 mins at RT (stabilizes signal).

  • Read Luminescence (integration time: 0.5–1.0 sec).[1]

Protocol B: Mechanistic Validation (Target Deconvolution)

Objective: Once cytotoxicity is confirmed, validate if TBA-1 induces apoptosis or arrests the cell cycle, consistent with thiazole-based mechanisms (Kinase or Microtubule inhibition).[1]

Western Blotting for Apoptosis Markers

Rationale: Thiazole derivatives often trigger the intrinsic apoptotic pathway.[1] Markers to Probe:

  • Cleaved Caspase-3 (17/19 kDa): The executioner of apoptosis.[1]

  • PARP Cleavage (89 kDa): Hallmark of programmed cell death.[1]

  • Phospho-Histone H3 (Ser10): Marker of mitotic arrest (indicative of microtubule targeting).[1]

Hypothetical Mechanism Visualization

Based on the thiazole-benzylamine structure, TBA-1 likely acts via one of two pathways:

MechanismTBA1TBA-1(Compound)TargetAMicrotubuleDestabilization?TBA1->TargetA PotentialTargetBKinase Inhibition(Src/SIRT2?)TBA1->TargetB PotentialArrestG2/M CellCycle ArrestTargetA->ArrestMitoMitochondrialDysfunctionTargetB->MitoCaspaseCaspase-3ActivationArrest->CaspaseMito->CaspaseApoptosisApoptosis(Cell Death)Caspase->Apoptosis

Figure 2: Potential Mechanisms of Action.[1] Thiazoles frequently target microtubules or kinases, converging on Caspase-3 mediated apoptosis.[1]

Data Analysis & Quality Control

Calculating IC50

Normalize raw luminescence units (RLU) to the DMSO control:

4-parameter logistic (4PL) non-linear regression

1
Z-Factor (Assay Robustness)

For HTS validation, the Z-factor must be > 0.5.[1]

1
  • 
    : Standard deviation (p=positive control, n=negative control)[1]
    
  • 
    : Mean signal[1]
    

References

  • Das, J., et al. (2006).[1] "2-aminothiazole as a novel kinase inhibitor template.[1] Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor."[1] Journal of Medicinal Chemistry. Link

  • Riss, T.L., et al. (2016).[1] "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Link

  • Ooms, F. (2000).[1] "Molecular modeling and structure-activity relationship of thiazole derivatives." Current Medicinal Chemistry. Link

  • Kozako, T., et al. (2015).[1] "Novel Thiazole Derivatives as Inhibitors of Sirtuin 2 (SIRT2) with Anti-Proliferative Activity in Cancer Cells." ACS Medicinal Chemistry Letters. Link[1]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for N-Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of N-benzylamine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these crucial chemical motifs. N-benzylamines are prevalent in pharmaceuticals and advanced materials, yet their synthesis can be fraught with challenges such as low yields, over-alkylation, and difficult purifications.

This document moves beyond standard protocols to provide a deeper, causality-driven understanding of reaction parameters. We will explore common pitfalls and their mechanistic origins, offering field-proven troubleshooting strategies to enhance the efficiency, selectivity, and reproducibility of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of N-benzylamine derivatives, presented in a question-and-answer format.

Q1: My reductive amination is giving very low yields or failing completely. What are the first parameters I should investigate?

Low yield in a reductive amination is a common issue that can almost always be traced back to one of three areas: imine formation, the choice and reactivity of the reducing agent, or reaction conditions that favor side reactions.

Causality & Troubleshooting Steps:

  • Inefficient Imine Formation: The cornerstone of a successful reductive amination is the efficient formation of the imine or iminium ion intermediate.

    • Check pH: Imine formation is acid-catalyzed but will be inhibited if the amine nucleophile is fully protonated.[1] For many reactions, especially with less reactive ketones or anilines, adding a catalytic amount of a weak acid like acetic acid can be beneficial. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic without completely neutralizing the amine.[2]

    • Water Removal: The reaction produces water, which can hydrolyze the imine back to the starting materials. While not always necessary, for sluggish reactions, the addition of a dehydrating agent (e.g., molecular sieves) or using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the equilibrium toward the imine.[2]

    • Monitoring: Before adding the reducing agent, confirm imine formation via TLC, GC-MS, or ¹H NMR.[2] If the imine is not forming, the reduction step will fail.

  • Incorrect Reducing Agent: The choice of hydride source is critical. The ideal agent should reduce the imine much faster than it reduces the starting carbonyl compound.

    • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce aldehydes and ketones.[1] If added too early or if imine formation is slow, it will simply reduce your starting aldehyde to the corresponding benzyl alcohol. It is best used in a two-step, "indirect" protocol where the imine is pre-formed, and then NaBH₄ is added, often at a reduced temperature.[2][3]

    • Sodium Cyanoborohydride (NaBH₃CN) & Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder, more selective reagents.[1][4] They are less reactive towards aldehydes and ketones at neutral or slightly acidic pH, making them perfect for "direct" or one-pot reductive aminations where all components are mixed together.[4] NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN and its reaction rate is often enhanced by the acetic acid byproduct.[4]

  • Solvent & Temperature:

    • Solvent Choice: Protic solvents like methanol or ethanol are common and often facilitate both imine formation and reduction.[5] However, be aware that with certain catalysts (e.g., H₂/Pd), alcohols can act as alkylating agents themselves. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are also widely used, particularly with NaBH(OAc)₃.

    • Temperature: Imine formation can be slow at room temperature. Gentle heating (e.g., 40-50 °C) can accelerate this step. However, the reduction step is often exothermic and may require cooling to prevent side reactions.

G start Low Yield Observed check_imine Step 1: Verify Imine Formation (TLC, NMR, GC-MS) start->check_imine imine_no Imine Not Formed check_imine->imine_no No imine_yes Imine Formed check_imine->imine_yes Yes troubleshoot_imine Troubleshoot Imine Formation: - Add catalytic acid (e.g., AcOH) - Add dehydrating agent (sieves) - Increase temperature/time imine_no->troubleshoot_imine check_reductant Step 2: Evaluate Reducing Agent imine_yes->check_reductant reassess Re-evaluate Reaction troubleshoot_imine->reassess reductant_strong Using NaBH₄ in one-pot? check_reductant->reductant_strong reductant_mild Using NaBH(OAc)₃ or NaBH₃CN? check_reductant->reductant_mild aldehyde_reduced Side Reaction Likely: Aldehyde reduced to alcohol reductant_strong->aldehyde_reduced Yes check_conditions Step 3: Check Reaction Conditions reductant_strong->check_conditions No reductant_mild->check_conditions switch_protocol Solution: - Switch to two-step protocol - Use milder reductant aldehyde_reduced->switch_protocol conditions_ok Conditions Appear Optimal check_conditions->conditions_ok final_review Review stoichiometry & purity of reagents conditions_ok->final_review

Caption: Troubleshooting decision tree for low-yield reductive aminations.

Q2: I'm trying to synthesize a secondary N-benzylamine, but I'm getting a significant amount of the tertiary dibenzylamine byproduct. How can I improve selectivity for mono-alkylation?

Over-alkylation is a classic problem in amine synthesis.[1] The primary amine product is often more nucleophilic than the ammonia or primary amine starting material, leading to a second alkylation event that forms a tertiary amine.[6][7]

Causality & Mitigation Strategies:

  • Stoichiometry Control: The simplest approach is to use a large excess of the starting amine relative to the alkylating agent (e.g., benzyl bromide).[7] This increases the statistical probability that the electrophile will encounter a molecule of the starting amine rather than the product amine. While effective, this is atom-inefficient and may not be suitable for large-scale synthesis.

  • Base Selection (The "Cesium Effect"): When performing direct N-alkylation with an alkyl halide, the choice of base is paramount.

    • Strong, Hindered Bases: Weaker bases or those that are highly soluble can promote the formation of the tertiary amine.[8]

    • Cesium Carbonate (Cs₂CO₃): This base has been shown to be highly effective in promoting selective mono-N-alkylation.[8] The "cesium effect" is attributed to the low solubility and large ionic radius of the cesium cation, which may lead to specific coordination complexes that favor the reaction with the primary amine and suppress the subsequent reaction of the secondary amine product.[8]

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents like DMF or DMSO are often used.[8] In a study on the synthesis of secondary N-alkylbenzylamines, DMF was found to be superior to DMSO for achieving high selectivity.[8]

    • Temperature and Time: Lowering the reaction temperature can sometimes favor the desired mono-alkylation. Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed to prevent the secondary product from reacting further.

G RNH2 Primary Amine (R-NH₂) R2NH Desired Product Secondary Amine (R-NH-Bn) RNH2->R2NH k1 (Desired) RNH2->R2NH RX Alkylating Agent (Bn-X) R2N Side Product Tertiary Amine (R-N(Bn)₂) R2NH->R2N k2 (Over-alkylation) R2NH->R2N label_goal Goal: Maximize k1 / k2 ratio

Caption: Kinetic competition between desired mono-alkylation (k1) and over-alkylation (k2).

Q3: In my catalytic amination of benzyl alcohol, I'm observing significant formation of toluene or benzene. What is causing this and how can it be prevented?

The formation of toluene and benzene points to hydrogenolysis and decarbonylation side reactions, respectively.[6] These are particularly common when using heterogeneous catalysts like Raney Nickel at elevated temperatures in "borrowing hydrogen" or "hydrogen transfer" methodologies.[6][9]

Mechanistic Insight:

The desired reaction proceeds via the catalyst dehydrogenating the benzyl alcohol to benzaldehyde. This is followed by condensation with ammonia to form an imine, which is then reduced by the "borrowed" hydrogen on the catalyst surface.[6][9]

  • Hydrogenolysis: The benzyl alcohol C-O bond can be cleaved by hydrogen on the catalyst surface, leading to toluene (4a in the diagram from the source).[6]

  • Decarbonylation: The benzaldehyde intermediate can lose its carbonyl group on the catalyst surface to form benzene (5a in the diagram from the source).[6]

Optimization Strategies:

  • Catalyst Loading: Using an excessive amount of catalyst can promote these side reactions. An optimal catalyst loading should be determined experimentally; increasing the catalyst amount beyond a certain point may lead to full conversion but with poor selectivity.[6]

  • Temperature Control: High temperatures (e.g., 180 °C or higher with Raney Ni) significantly accelerate both hydrogenolysis and decarbonylation.[6] It is critical to find the "sweet spot" where the rate of amination is sufficient without promoting excessive side reactions. Often, lowering the temperature by just 10-20 °C can dramatically improve selectivity.[6]

  • Ammonia Concentration: An insufficient amount of the ammonia source can leave the benzaldehyde intermediate on the catalyst surface for longer, increasing the likelihood of decarbonylation. Ensure an adequate excess of the ammonia source is present.[6]

Frequently Asked Questions (FAQs)

Q: What is the difference between direct and indirect reductive amination? A: In indirect (or two-step) reductive amination , the imine is formed first, sometimes with removal of water, and then the reducing agent is added in a separate step.[3] In direct (or one-pot) reductive amination , the aldehyde/ketone, amine, and a selective reducing agent (like NaBH(OAc)₃) are all mixed together from the start.[4]

Q: Which reducing agent is best for reductive amination? A: This depends on the protocol. For one-pot reactions, NaBH(OAc)₃ is often the best choice due to its high selectivity for imines over carbonyls and its non-toxic nature.[4] For two-step reactions where the carbonyl is no longer present, the cheaper and more atom-economical NaBH₄ is an excellent choice.[1][2]

Q: How can I effectively monitor my reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common method. Use a co-spot of your starting material(s) to track their consumption. Staining with ninhydrin can be useful for visualizing amines. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal.

Q: What are some key safety considerations? A: When using NaBH₃CN , be aware that it can release toxic hydrogen cyanide (HCN) gas under strongly acidic conditions. Always work in a well-ventilated fume hood and maintain a pH above 5.[1] When performing catalytic hydrogenations (e.g., H₂/Pd), ensure proper grounding of equipment to prevent static discharge and use an inert atmosphere (e.g., N₂ or Ar) to purge the system before introducing flammable hydrogen gas.

Experimental Protocols

Protocol 1: General Procedure for Direct Reductive Amination

This protocol is adapted for a one-pot synthesis of a secondary N-benzylamine.

  • To a solution of the benzaldehyde derivative (1.0 equiv) and the primary amine (1.1 equiv) in an appropriate solvent (e.g., DCM or DCE, approx. 0.2 M), add 3-4 drops of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC.

  • Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer twice with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization.

Protocol 2: Cs₂CO₃-Promoted Mono-N-Alkylation of a Primary Benzylamine

This protocol is optimized for selective mono-alkylation to form a secondary amine.[8]

  • To a solution of the primary benzylamine (2.0 equiv) in anhydrous DMF (approx. 0.5 M), add cesium carbonate (Cs₂CO₃) (2.0 equiv).

  • Add the alkyl halide (e.g., benzyl bromide) (1.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the consumption of the alkyl halide by TLC.

  • Upon completion, dilute the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Data Summaries

Table 1: Comparison of Common Reducing Agents for Reductive Amination
ReagentAbbreviationTypical Use CaseKey AdvantagesKey Disadvantages
Sodium BorohydrideNaBH₄Indirect (two-step)Inexpensive, high reactivityReduces aldehydes/ketones
Sodium CyanoborohydrideNaBH₃CNDirect (one-pot)Selective for imines at pH 5-6Toxic (releases HCN in acid)
Sodium TriacetoxyborohydrideNaBH(OAc)₃Direct (one-pot)Highly selective, non-toxicMore expensive, generates waste
Table 2: Influence of Base on N-Alkylation Selectivity

This table summarizes findings from studies on direct N-alkylation.[8]

BaseSolventRatio (Secondary:Tertiary Amine)Comments
Cs₂CO₃ DMF High selectivity for secondary Optimal for mono-alkylation due to the "cesium effect".[8]
K₂CO₃DMFLower selectivityMore tertiary amine byproduct observed.[8]
NaHDMFPoor selectivityStrong, soluble base promotes over-alkylation.[8]
NoneDMFVery low conversion/selectivityBase is required for the reaction.[8]

References

  • Jagadeesh, R. V., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2017). Cs₂CO₃-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate. Available at: [Link]

  • Li, G., et al. (2021). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. Available at: [Link]

  • Yunus, R., et al. (2024). Synthesis of N-Benzylidene Benzylamine from Dibenzylamine and Derivatization under Electrochemical Conditions. whxb.org.cn. Available at: [Link]

  • Jagadeesh, R. V., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ResearchGate. Available at: [Link]

  • Rojas-Lima, S., et al. (2018). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. Available at: [Link]

  • Lakeside, O. (1979). Process for the production of benzylamine and dibenzylamine. Google Patents.
  • Jagadeesh, R. V., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. PMC. Available at: [Link]

  • Langer, T., et al. (2002). Preparation of N-benzylamines. Google Patents.
  • Reddit r/Chempros Discussion. (2023). What's wrong with my reductive amination? I barely got any product. Reddit. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of benzylic amines. organic-chemistry.org. Available at: [Link]

  • Jessop, P. G., et al. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Jessop, P. G., et al. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. ResearchGate. Available at: [Link]

  • Vijay, K. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate. Available at: [Link]

  • Wuts, P. (2014). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. ResearchGate. Available at: [Link]

  • PrepChem. (n.d.). Preparation of benzylamine. PrepChem.com. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. acsgcipr.org. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. acsgcipr.org. Available at: [Link]

Sources

N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine stability in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)benzyl]amine in DMSO

Executive Summary & Chemical Profile[1][2]

Compound Identity: this compound CAS: 852180-43-9 Functional Class: Secondary Benzylic Amine / 2,4-Disubstituted Thiazole Solvent Context: Dimethyl Sulfoxide (DMSO)[1]

Stability Assessment: This compound exhibits moderate stability in DMSO.[1] While the thiazole core is aromatic and generally robust, the secondary benzylic amine moiety introduces specific vulnerabilities regarding oxidation and hygroscopicity-induced precipitation.

Critical Alert (The "Red Flag"):

Do NOT store this compound in DMSO at Room Temperature (RT) for >24 hours in non-inert conditions. The secondary amine is prone to slow oxidation (N-oxide formation) and carbamylation (reaction with atmospheric CO₂) if left exposed.[1] Furthermore, DMSO is highly hygroscopic; absorbed water will drastically reduce the solubility of this lipophilic molecule, causing "crash-out" precipitation that is often invisible to the naked eye until assay failure occurs.

Troubleshooting Guide: Diagnosing Solution Issues

Use this logic flow to diagnose issues with your stock solution.

Symptom A: Solution is Cloudy or contains Visible Particulates [1]
  • Most Likely Cause: Water uptake by DMSO (Hygroscopicity).[1][2][3]

  • Mechanism: DMSO absorbs atmospheric water (up to 33% w/w equilibrium).[1][2] This compound is lipophilic; as water content rises, solubility drops exponentially, forcing the compound out of solution.[1]

  • Immediate Fix:

    • Tighten the cap.[1]

    • Sonicate for 5-10 minutes in a water bath (ambient temp).

    • If still cloudy, warm gently to 37°C for 5 minutes.

    • Validation: Centrifuge at 13,000 rpm for 5 mins. If a pellet forms, the concentration is compromised.[1]

Symptom B: Solution has turned Yellow/Brown (Discoloration) [1]
  • Most Likely Cause: Oxidation (N-oxide or S-oxide formation).[1]

  • Mechanism: DMSO can act as a mild oxidant.[1] In the presence of light and air, the secondary nitrogen or the thiazole sulfur can oxidize. Benzylic amines are particularly susceptible to radical-induced oxidation at the benzylic carbon.[1]

  • Immediate Fix: None. The compound is chemically degraded.[1][4][5]

  • Validation: Run LC-MS. Look for peaks at M+16 (Mono-oxidation) or M+32 (Di-oxidation).[1]

Symptom C: Loss of Potency in Assay (No visible issues)
  • Most Likely Cause: Adsorption to Plasticware or Freeze-Thaw degradation.[1]

  • Mechanism: Lipophilic amines can adsorb to polystyrene (PS) surfaces.[1] Alternatively, repeated freeze-thaw cycles create "cryoconcentration" effects where the compound precipitates during the freezing phase and fails to redissolve upon thawing.

  • Immediate Fix: Switch to Polypropylene (PP) or glass vials. Ensure thorough vortexing after thawing.[1]

Visual Troubleshooting Logic (Decision Tree)

The following diagram outlines the standard operating procedure for diagnosing stock solution failures.

TroubleshootingLogic Start Visual Inspection of DMSO Stock Solution Clear Solution is Clear Start->Clear Cloudy Solution is Cloudy/ Precipitate Visible Start->Cloudy Yellow Solution is Yellow/Brown Start->Yellow CheckLCMS Action: Run LC-MS (Check M+16/M+32) Clear->CheckLCMS If potency lost Sonicate Action: Sonicate (10m) & Warm (37°C) Cloudy->Sonicate Yellow->CheckLCMS Spin Action: Centrifuge (13k rpm, 5m) Sonicate->Spin Good Status: OK to Use (Proceed to Assay) CheckLCMS->Good Mass Correct Bad_Ox Status: DEGRADED (Oxidation Confirmed) CheckLCMS->Bad_Ox M+16 Peak Found Bad_Conc Status: COMPROMISED (Precipitation/Conc. Loss) Spin->Bad_Conc Pellet Visible Recovered Status: RECOVERED (Re-dissolved) Spin->Recovered No Pellet

Figure 1: Decision matrix for evaluating the integrity of this compound DMSO stocks.

Standard Operating Procedures (SOPs)
Protocol A: Preparation of 10 mM Stock Solution
  • Solvent: Use Anhydrous DMSO (≥99.9%, water <50 ppm).[1] Do not use "molecular biology grade" DMSO that has been opened for weeks; it is likely wet.[1]

  • Container: Borosilicate glass vial or Polypropylene (PP) tube. Avoid Polystyrene (PS). [1]

  • Step-by-Step:

    • Weigh the powder into the vial.[1]

    • Calculate the volume of DMSO required for 10 mM.[1]

    • Add DMSO.[1][2][3][4][6]

    • Vortex rigorously for 30 seconds.

    • Sonicate for 5 minutes to ensure the dissolution of any micro-crystalline aggregates.

    • Aliquot immediately into single-use volumes (e.g., 20 µL or 50 µL) to avoid future freeze-thaw cycles.

Protocol B: Storage & Handling
  • Short Term (< 1 week): Store at +4°C, protected from light.

  • Long Term (> 1 week): Store at -20°C or -80°C.

  • Thawing: Thaw at Room Temperature (RT) in the dark. Do not heat >40°C to speed up thawing, as this promotes degradation.[1] Vortex immediately upon thawing.[1]

Frequently Asked Questions (FAQs)

Q1: Why does my LC-MS show a peak at M+14? A: This is likely methylation .[1] If you are using old DMSO or if the sample was exposed to methylating agents in the lab, secondary amines can be methylated to tertiary amines.[1] However, in pure DMSO, this is rare.[1] A more common artifact in DMSO is the M+16 (Oxygen) or M+12 (Formaldehyde adduct from DMSO decomposition, though less common with this specific structure).[1]

Q2: Can I use DMSO containing 0.1% TFA or Formic Acid to improve solubility? A: Proceed with caution. While acidifying can protonate the secondary amine (improving solubility), strong acids in DMSO can accelerate the decomposition of the solvent itself (Pummerer rearrangement-type reactions) or hydrolyze the thiazole over long periods. If you must use acid, prepare the solution fresh and use it within 4 hours.[1]

Q3: Is this compound light sensitive? A: Yes, moderately.[1] Thiazoles can undergo photo-rearrangement or oxidation under intense UV/Vis light.[1] Always use amber vials or wrap tubes in foil.

Q4: How many freeze-thaw cycles are safe? A: We recommend maximum 3 cycles . Data suggests that after 3-5 cycles in DMSO (which inevitably absorbs moisture during opening), precipitation risk increases significantly due to the "salting out" effect of water.[1]

Storage Workflow Visualization

StorageWorkflow Powder Solid Powder (Store Desiccated) Dissolve Dissolve in Anhydrous DMSO Powder->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Critical Step Freeze Freeze at -20°C (Dark) Aliquot->Freeze Thaw Thaw at RT (Vortex 30s) Freeze->Thaw Thaw->Freeze Avoid if possible! Use Assay Use (Within 4 hrs) Thaw->Use

Figure 2: Optimal lifecycle for long-term stability of the compound.

References
  • BenchChem. (2025).[1][4] An In-depth Technical Guide to the Hygroscopic Nature of DMSO in Experiments. Retrieved from [1]

  • Ziath. (2023).[1] The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [1]

  • Cheng, X., et al. (2003).[1] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Retrieved from

  • Enamine. (2024).[1] N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine and related Secondary Amine Stability. Retrieved from [1]

  • Kozikowski, B. A., et al. (2003).[1] The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Retrieved from

Sources

Technical Support Center: Crystallization of N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic

User Issue: "I cannot induce crystallization of the target molecule. It persists as a viscous yellow/orange oil or gum, even after cooling and anti-solvent addition."

Technical Diagnosis: The free base of N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine (CAS: 852180-43-9) exhibits high rotational freedom due to the benzylic methylene linker and the N-methyl group. This conformational entropy, combined with the lack of strong intermolecular hydrogen bond donors (secondary amine is a weak donor compared to primary), typically results in a low-melting solid or oil at room temperature.

Core Recommendation: Do not attempt to crystallize the free base for high-purity isolation. You must convert this intermediate into a crystalline salt form (Hydrochloride, Fumarate, or Oxalate) to achieve the lattice energy required for effective impurity rejection and handling.

Troubleshooting Guide: The "Oiling Out" Phenomenon

Q1: Why does my product "oil out" instead of crystallizing?

A: This is a thermodynamic issue, not necessarily a purity issue. The "oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs because the metastable zone width (MSZW) for the oil phase is reached before the crystal nucleation point.

  • Cause 1: The melting point of the free base is likely near or below ambient temperature.

  • Cause 2: Residual solvents (DCM, THF) act as plasticizers, preventing lattice formation.

Corrective Action: The Salt Screen You must increase the melting point (


) via ionic bonding.
  • Primary Candidate: Hydrochloride (HCl) salt.

  • Secondary Candidate: Oxalate or Fumarate (if HCl is hygroscopic).

Q2: How do I synthesize the crystalline salt from the crude oil?

Protocol: Anti-Solvent Salt Formation Use this protocol to convert the crude oil into a filterable solid.

ParameterSpecification
Solvent A (Dissolution) Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc)
Reagent 4M HCl in Dioxane or 1.25M HCl in Ethanol
Stoichiometry 1.05 - 1.10 equivalents of Acid
Temperature 0°C to 5°C (Ice bath)

Step-by-Step Workflow:

  • Dissolve the crude oil in 5 volumes of EtOAc.

  • Cool the solution to 0–5°C .

  • Add the HCl solution dropwise over 30 minutes. Note: Rapid addition causes amorphous precipitation.

  • Seeding: If available, add seed crystals after 10% of acid addition. If not, scratch the flask wall with a glass rod.

  • Maturation: Stir at 0°C for 2 hours.

  • Filtration: Filter the white/off-white solid under nitrogen (to prevent hygroscopic water uptake).

Q3: The salt formed a sticky gum. How do I fix this?

A: This indicates "solvent trapping" or rapid precipitation. The Fix (Digestion):

  • Decant the supernatant.

  • Add MTBE or Heptane (10 volumes) to the gum.

  • Heat to reflux (approx. 50-60°C) and stir vigorously.

  • The gum should harden and break into a powder (trituration).

  • Cool slowly to room temperature and filter.

Decision Logic: Crystallization Workflow

The following diagram illustrates the decision process for handling the oily intermediate.

CrystallizationLogic Start Crude Reaction Mixture (Oily Residue) CheckState Is it a Solid? Start->CheckState FreeBase Recrystallize Free Base (Not Recommended) CheckState->FreeBase Yes (Rare) SaltScreen Initiate Salt Formation (HCl, Oxalate, Fumarate) CheckState->SaltScreen No (Oil) SolventSelect Select Solvent System (EtOAc/EtOH or IPA/Heptane) SaltScreen->SolventSelect Precipitation Precipitation/Crystallization SolventSelect->Precipitation GumIssue Forms Sticky Gum? Precipitation->GumIssue Outcome Crystalline Solid Isolated GumIssue->Outcome No Trituration Hot Trituration (MTBE/Heptane) GumIssue->Trituration Yes Trituration->Outcome

Figure 1: Decision matrix for processing the oily thiazole-benzylamine intermediate.

Impurity Management (Color & Metals)

User Issue: "The crystals are yellow/brown, but the product should be white."

Technical Context: Thiazole rings are susceptible to oxidation, leading to colored N-oxides or sulfur-based impurities. Additionally, if this molecule was synthesized via Suzuki or Negishi coupling (common for thiazole-benzyl bonds), residual Palladium (Pd) may be coordinating to the sulfur or nitrogen.

Purification Protocol:

Impurity TypeScavenger / TreatmentProcess Step
Color (Organics) Activated Charcoal (SX-Ultra)Add to the hot recrystallization solution (5 wt%), stir 30 min, filter hot over Celite.
Palladium (Pd) SiliaMetS® Thiol or TMTAdd scavenger resin to the free base solution before salt formation.
Regioisomers Recrystallization (MeOH/IPA)The salt form usually discriminates between isomers better than the free base.

Recommended Solvent Systems

Based on the polarity of the aminothiazole salt (Polar/Ionic) vs. the free base (Lipophilic), use the following systems.

For Hydrochloride Salt Recrystallization:
  • System A (Standard): Ethanol (Solvent) + Ethyl Acetate (Anti-solvent).

    • Ratio: Dissolve in min. vol. hot Ethanol; add EtOAc until cloudy.

  • System B (High Yield): Methanol (Solvent) + MTBE (Anti-solvent).

    • Note: MTBE is excellent for removing non-polar impurities.

  • System C (Polymorph Control): Isopropanol (IPA) - Reflux and cool.

Solvent Compatibility Table
SolventSolubility (Free Base)Solubility (HCl Salt)Role
Methanol HighHighGood solvent for salt formation.
Ethyl Acetate HighLowBest Anti-solvent for salts.
Heptane/Hexane LowInsolubleAnti-solvent (causes oiling if added too fast).
Water LowHighAvoid (High loss of yield).

Advanced Troubleshooting: Polymorphism

User Issue: "Batch 1 melted at 185°C. Batch 2 melts at 178°C."

Analysis: Amine salts often exhibit polymorphism (different crystal packing).

  • Metastable Form: Often formed by rapid precipitation (kinetic product). Lower melting point.

  • Stable Form: Formed by slow cooling or slurry ripening (thermodynamic product). Higher melting point.

Resolution (Slurry Ripening): If you suspect mixed polymorphs:

  • Suspend the solid in Isopropanol (IPA) (10 volumes).

  • Stir at 50°C for 4–6 hours.

  • Cool slowly to 20°C.

  • This allows the lattice to reorganize into the most thermodynamically stable form.

References & Authority

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for amine salt selection).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "oiling out" troubleshooting).

  • PubChem Compound Summary. (2024). This compound. National Center for Biotechnology Information. Link

  • Enamine Ltd. (2024). Building Blocks: Secondary Amines and Thiazoles. (General properties of thiazole-benzylamine catalogs). Link

  • Sigma-Aldrich. (2024). Crystallization of Organic Compounds: User Guide. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazards related to thiazole derivatives and strong acids.

Sources

Technical Support Center: Managing Poor Aqueous Solubility of Benzylamine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor aqueous solubility of benzylamine derivatives in biological assays. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility-related obstacles during their experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate these common, yet complex, issues.

Introduction: The Solubility Challenge with Benzylamine Derivatives

Benzylamine and its derivatives are a class of compounds with significant interest in pharmaceutical research, serving as building blocks for a wide range of biologically active molecules.[1][2] However, their often hydrophobic nature can lead to poor aqueous solubility, a significant hurdle in the development of reliable and reproducible biological assays.[3] Poor solubility can lead to a variety of experimental artifacts, including underestimated compound activity, variable data, and even false negatives in high-throughput screening.[4][5][6] This guide offers practical solutions and explains the scientific principles behind them to ensure the integrity of your research.

Troubleshooting Guide: From Stock Solutions to Assay Plates

This section provides a systematic approach to troubleshooting common solubility issues encountered when working with benzylamine derivatives.

Problem 1: My benzylamine derivative won't dissolve in the initial stock solvent.

Root Cause Analysis: While Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of poorly soluble compounds, not all substances will readily dissolve, even in 100% DMSO.[7][8] The crystalline structure and specific functional groups of your benzylamine derivative can significantly impact its solubility.

Solutions:

  • Gentle Heating and Sonication: Warming the solution gently (to 30-40°C) and using a sonicator can provide the energy needed to break the crystal lattice and facilitate dissolution.[4][9] However, be mindful of the compound's thermal stability.

  • Alternative Organic Solvents: If DMSO fails, consider other polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[10] Always perform a solvent tolerance test with your specific assay system to rule out any solvent-induced artifacts.[11]

Problem 2: My compound dissolves in DMSO but precipitates upon dilution into aqueous assay buffer or cell culture media.

Root Cause Analysis: This is a classic case of "antisolvent precipitation" or "crashing out."[8][12] The benzylamine derivative is soluble in the organic solvent but becomes insoluble when the polarity of the solution dramatically increases with the addition of the aqueous medium.[11]

Solutions:

  • Step-wise or Serial Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.[13] This gradual change in solvent polarity can help keep the compound in solution.

  • Pre-warming the Aqueous Medium: Adding a room temperature DMSO stock to cold (4°C) media can induce precipitation.[13] Warming your buffer or media to the experimental temperature (e.g., 37°C) before adding the compound stock can improve solubility.[9][13]

  • Increasing the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a slight increase in the final concentration (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility without compromising cell viability.[8][11] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration through a vehicle tolerance study.[11]

Experimental Protocol: DMSO Tolerance Assay

  • Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.

  • Vehicle Preparation: Prepare a dilution series of DMSO in your complete cell culture medium, typically ranging from 0.01% to 2.0% (v/v).

  • Treatment: Replace the culture medium with the DMSO-containing medium and incubate for the same duration as your planned experiment.

  • Viability Assessment: Use a standard cell viability assay (e.g., MTT, PrestoBlue) to determine the percentage of viable cells at each DMSO concentration.

  • Data Analysis: Plot cell viability against DMSO concentration to determine the highest concentration that does not significantly impact cell health.

Problem 3: Even with optimized dilution protocols, my compound's solubility remains insufficient for the desired assay concentration.

Root Cause Analysis: For highly hydrophobic benzylamine derivatives, simple solvent-based approaches may not be enough to achieve the necessary concentrations for biological evaluation.

Solutions:

  • Co-solvents: The use of water-miscible organic solvents, or co-solvents, can enhance the solubility of poorly water-soluble compounds.[10] Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[10][14]

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[10] Biocompatible, non-ionic surfactants like Tween® 20 or Pluronic® F-68 are often used.[8]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[15][16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell-based assays.[8][18]

Table 1: Common Solubilizing Agents and Their Recommended Starting Concentrations

Solubilizing AgentTypeRecommended Starting Concentration (in final assay volume)Key Considerations
DMSO Co-solvent< 0.5% (v/v)[8][11]Cell line-dependent toxicity.[11]
Ethanol Co-solvent< 1% (v/v)[14]Can have biological effects at higher concentrations.
PEG 400 Co-solvent1-5% (v/v)Generally well-tolerated by many cell lines.
Tween® 20 Surfactant0.05 - 0.1% (v/v)[8]Can interfere with some assay readouts.
Pluronic® F-68 Surfactant~0.1% (w/v)[8]Often used to reduce shear stress in suspension cultures.
HP-β-CD Cyclodextrin1-5 mMCan sometimes extract cholesterol from cell membranes.

G cluster_0 Initial Troubleshooting cluster_1 Advanced Solubilization cluster_2 Validation A Compound Precipitates in Aqueous Buffer B Optimize Dilution Protocol (Step-wise, Pre-warm) A->B C Increase Final DMSO Concentration (if possible) B->C D Solubility Still Insufficient C->D If problem persists E Try Co-solvents (e.g., PEG, Ethanol) D->E F Use Surfactants (e.g., Tween® 20) D->F G Employ Cyclodextrins (e.g., HP-β-CD) D->G H Run Vehicle Controls E->H F->H G->H I Confirm No Assay Interference H->I

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?

A: Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, determined when excess solid is present.[19] Kinetic solubility, on the other hand, is the concentration at which a compound, dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer.[20][21] In early drug discovery and high-throughput screening, you are primarily dealing with kinetic solubility.[20][21][22] Understanding this distinction is crucial because kinetic solubility values are often higher than thermodynamic solubility, but these supersaturated solutions are metastable and can precipitate over time.[19][22]

Q2: Could the pH of my assay buffer be affecting the solubility of my benzylamine derivative?

A: Absolutely. Benzylamine and its derivatives contain a basic amine group.[1] This means their solubility can be highly pH-dependent.[23] At a pH below the pKa of the amine group, the compound will be protonated and exist as a more soluble salt. Conversely, at a pH above the pKa, it will be in its less soluble free base form. Adjusting the pH of your buffer (within a range compatible with your assay system) can be a simple yet effective way to improve solubility.[24]

Q3: How can I visually confirm if my compound has precipitated in the well of a microplate?

A: You can often observe precipitation as a cloudy or hazy appearance in the well, or as small particles at the bottom. This can be more easily seen by holding the plate up to a light source. For a more quantitative assessment, you can measure the absorbance of the solution at a wavelength where the compound does not absorb (e.g., 600-700 nm); an increase in absorbance compared to the vehicle control indicates light scattering due to precipitates.

Q4: My compound seems to be soluble, but I'm getting inconsistent results. Could solubility still be the issue?

A: Yes. Even if you don't see visible precipitation, your compound may be forming small, non-visible aggregates. These aggregates can lead to variable and often artifactual results in biological assays.[5] This highlights the importance of not only achieving but also maintaining the solubility of your compound throughout the entire assay procedure. Techniques like dynamic light scattering (DLS) can be used to detect the presence of aggregates, though this is not typically feasible in a high-throughput setting.

Q5: Are there any formulation strategies I can use to improve the bioavailability of my benzylamine derivative for in vivo studies?

A: Yes, many of the principles discussed here for in vitro assays are also applicable to in vivo formulations. Strategies such as forming salts of the benzylamine derivative, reducing particle size through micronization or nanocrystallization, and using lipid-based formulations or solid dispersions can significantly enhance oral bioavailability.[7][25][26][27]

Conclusion

Managing the poor aqueous solubility of benzylamine derivatives is a critical aspect of successful drug discovery and development. By understanding the underlying physicochemical principles and systematically applying the troubleshooting strategies outlined in this guide, researchers can overcome these challenges and generate reliable, high-quality data. Always remember to validate your chosen solubilization method with appropriate vehicle controls to ensure that the observed biological effects are due to your compound of interest and not an artifact of the formulation.

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Hilaris Publisher.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system. (n.d.). SlideShare.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Name of the source.
  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017). Source Name.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). PubMed.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
  • Kinetic solubility: Experimental and machine-learning modeling perspectives. (n.d.). PubMed.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate.
  • Troubleshooting Compound XAC experiments. (n.d.). Benchchem.
  • Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. (n.d.). Benchchem.
  • Effects of Properties on Biological Assays. (n.d.). Sci-Hub.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (2025). ResearchGate.
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. (n.d.). National Center for Biotechnology Information.
  • Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. (n.d.). Benchchem.
  • Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. (2004). PubMed.
  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (n.d.). Source Name.
  • Improving solubility of 4-(6-Bromo-2-benzothiazolyl)benzenamine for biological assays. (n.d.). Benchchem.
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. (2012). CORE.
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). Source Name.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). National Center for Biotechnology Information.
  • Benzylamine. (2025). Sciencemadness Wiki.
  • Benzylamine | C6H5CH2NH2 | CID 7504. (n.d.). PubChem - NIH.
  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? (2025). ResearchGate.
  • The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Source Name.
  • Benzylamine. (n.d.). Chem-Impex.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar.
  • How to prevent compound precipitation during flash column chromatography. (2023). Biotage.
  • Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? (2014). ResearchGate.
  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! (2021). Reddit.
  • Co-immunoprecipitation (Co-IP) Troubleshooting. (2024). Antibodies.com.
  • When poor solubility becomes an issue: From early stage to proof of concept. (n.d.). ResearchGate.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC. (n.d.). National Center for Biotechnology Information.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (n.d.). Source Name.
  • Co-immunoprecipitation troubleshooting, tips and tricks. (n.d.). Proteintech Group.
  • The Importance of Solubility for New Drug Molecules. (2020). Source Name.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.

Sources

Validation & Comparative

A Comparative In Vitro Validation Guide: Evaluating the Monoamine Oxidase B Inhibitory Activity of N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Investigating a Novel Thiazole Derivative

In the landscape of neuroprotective drug discovery, the pursuit of novel, selective, and potent enzyme inhibitors is of paramount importance. The compound N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine emerges as a compelling candidate for investigation. Its chemical architecture, featuring a thiazole ring, is recognized as a "privileged structure" in medicinal chemistry, known for its capacity to interact favorably with biological targets.[1][2] The incorporation of a benzylamine moiety is particularly suggestive of a potential interaction with monoamine oxidases (MAOs), enzymes pivotal in the metabolism of neurotransmitters.[3][4]

Monoamine oxidases exist in two isoforms, MAO-A and MAO-B, which are critical in regulating the levels of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain.[3] Selective inhibition of MAO-B is a clinically validated strategy in the management of neurodegenerative conditions like Parkinson's disease, as it increases dopaminergic tone.[5] Given the structural alerts within this compound, we hypothesize that it may act as a MAO inhibitor, with a potential selectivity for the MAO-B isoform.

This guide provides a comprehensive framework for the in vitro validation of this compound, comparing its activity against established MAO inhibitors. The experimental design is rooted in principles of scientific integrity, ensuring that each step provides robust and reproducible data to elucidate the compound's potency, selectivity, and mechanism of inhibition.

Comparative Compound Selection: Establishing a Robust Benchmark

To contextualize the activity of our lead compound, a panel of well-characterized MAO inhibitors will be tested in parallel. This comparative approach is essential for interpreting the significance of the obtained results.

  • Test Compound: this compound (hereafter referred to as Compound X)

  • Selective MAO-B Inhibitors (Positive Controls):

    • Selegiline: An irreversible inhibitor, providing a benchmark for potent and covalent inhibition.[5]

    • Safinamide: A reversible inhibitor, offering a comparator for a different mode of action.[5][6]

  • Selective MAO-A Inhibitor (Selectivity Control):

    • Moclobemide: A reversible inhibitor of MAO-A, crucial for determining the selectivity of Compound X.[]

  • Negative Control: Vehicle (e.g., DMSO), to establish the baseline enzyme activity.

Experimental Workflow: A Step-by-Step Validation Cascade

The in vitro validation will proceed through a logical sequence of experiments designed to first screen for activity, then determine potency and selectivity, and finally to elucidate the mechanism of inhibition.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action Primary Screening Single-Concentration Inhibition Assay (MAO-A & MAO-B) IC50 Determination Dose-Response Curves (IC50 Calculation for MAO-A & MAO-B) Primary Screening->IC50 Determination If significant inhibition observed Selectivity Index Calculate Selectivity Index (IC50 MAO-A / IC50 MAO-B) IC50 Determination->Selectivity Index Reversibility Assay Dialysis or Rapid Dilution Method Enzyme Kinetics Lineweaver-Burk Plot Analysis (Competitive, Non-competitive, etc.) Reversibility Assay->Enzyme Kinetics

Caption: A three-phase experimental workflow for the in vitro validation of Compound X's MAO inhibitory activity.

Detailed Experimental Protocols

Primary Screening: MAO-A and MAO-B Inhibition Assay

This initial screen will determine if Compound X exhibits inhibitory activity against either MAO isoform at a single, high concentration.

Principle: Monoamine oxidase activity is quantified by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate.[8] A fluorometric assay provides high sensitivity for this purpose.[9]

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of Compound X and control inhibitors at 10 µM in the appropriate assay buffer.

    • Prepare recombinant human MAO-A and MAO-B enzymes in assay buffer.

    • Prepare the substrate solution (e.g., p-tyramine, a non-specific substrate for both isoforms) and the detection probe (e.g., Amplex Red in the presence of horseradish peroxidase).

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the enzyme solution (MAO-A or MAO-B).

    • Add 25 µL of the test compound, control inhibitor, or vehicle.

    • Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 25 µL of the substrate/probe solution.

    • Incubate for 60 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 530 nm, emission at 585 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle control.

Potency and Selectivity: IC₅₀ Determination

If significant inhibition is observed in the primary screen, a dose-response study will be conducted to determine the half-maximal inhibitory concentration (IC₅₀) for each isoform.

Protocol:

  • Compound Dilution: Prepare a serial dilution of Compound X and the control inhibitors, typically ranging from 1 nM to 100 µM.

  • Assay Execution: Follow the same procedure as the primary screening assay, but use the range of inhibitor concentrations.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

    • Calculate the Selectivity Index (SI) as follows:

      • SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B)

      • An SI greater than 10 indicates selectivity for MAO-B.

Mechanism of Action: Reversibility and Enzyme Kinetics

Understanding whether an inhibitor is reversible or irreversible, and its mode of inhibition (e.g., competitive), is crucial for its therapeutic potential.

Reversibility Assay (Rapid Dilution Method):

  • Pre-incubation: Incubate a high concentration of the inhibitor (e.g., 10x IC₅₀) with the MAO enzyme for an extended period (e.g., 60 minutes).

  • Dilution: Rapidly dilute the enzyme-inhibitor mixture 100-fold into the assay buffer containing the substrate.

  • Activity Measurement: Immediately measure the enzyme activity over time.

  • Interpretation:

    • Reversible inhibitors: A rapid recovery of enzyme activity will be observed.

    • Irreversible inhibitors: Enzyme activity will remain low, showing little to no recovery.

Enzyme Kinetics (Lineweaver-Burk Analysis):

  • Varying Substrate Concentrations: Perform the MAO activity assay in the presence of a fixed concentration of the inhibitor (e.g., IC₅₀) and a range of substrate concentrations.

  • Data Plotting: Plot the inverse of the reaction velocity (1/V) against the inverse of the substrate concentration (1/[S]).

  • Interpretation:

    • Competitive inhibition: The lines will intersect on the y-axis.

    • Non-competitive inhibition: The lines will intersect on the x-axis.

    • Uncompetitive inhibition: The lines will be parallel.

Data Presentation and Comparative Analysis

The quantitative data generated from these experiments should be summarized in a clear and concise tabular format to facilitate direct comparison.

Table 1: Comparative MAO Inhibitory Activity

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)Reversibility (MAO-B)
Compound X Experimental ValueExperimental ValueCalculated ValueExperimental Finding
Selegiline~10~0.01>1000Irreversible
Safinamide~5~0.1~50Reversible
Moclobemide~0.2>100<0.002Reversible

Note: IC₅₀ values for reference compounds are approximate and may vary based on experimental conditions.

Conclusion and Future Directions

This structured in vitro validation guide provides a robust methodology for characterizing the activity of this compound as a potential MAO inhibitor. The comparative data generated will be instrumental in determining its potency, selectivity, and mechanism of action relative to established drugs. Should Compound X demonstrate potent and selective MAO-B inhibition, further studies, including in vitro ADME-Tox profiling and subsequent in vivo efficacy studies in relevant animal models of neurodegeneration, would be warranted. The thiazole scaffold holds significant promise in medicinal chemistry, and a thorough in vitro characterization is the critical first step in unlocking its therapeutic potential.[10][11]

References

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - MDPI. [Link]

  • MAOIs Monoamine Oxidase Inhibitors: Therapies - Psychiatric Mental Health | @LevelUpRN. [Link]

  • Design, Synthesis and Biological Evaluation of N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines as Novel Monoamine Oxidase B Inhibitors - PubMed. [Link]

  • Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - MDPI. [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PubMed Central. [Link]

  • Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PubMed Central. [Link]

  • (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - ResearchGate. [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. [Link]

  • Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives - Royal Society Publishing. [Link]

  • Design, synthesis and biological evaluation of N -(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides as human carbonic anhydrase isoenzymes I, II, VII and XII inhibitors - ResearchGate. [Link]

  • Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones | ACS Omega. [Link]

  • Monoamine Oxidase Assays - Cell Biolabs, Inc.. [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of - Semantic Scholar. [Link]

  • Monoamine Oxidase Assay Kit - Bio-Techne. [Link]

  • 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl] - NIH. [Link]

Sources

Comparative Efficacy Analysis of N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Vitro and Cellular Assay Design and Interpretation

In the landscape of modern drug discovery, the thiazole moiety has emerged as a privileged scaffold, forming the core of numerous biologically active agents, including several clinically approved drugs.[1] Its versatile nature allows for interactions with a wide array of biological targets, with a particular prominence in the inhibition of protein kinases.[2][3][4] This guide provides a comprehensive framework for evaluating the efficacy of a novel thiazole-containing compound, N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine (hereafter referred to as Compound X ), in comparison to established kinase inhibitors.

For the purpose of this illustrative guide, we will hypothesize that Compound X is a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology.[5] We will compare its hypothetical performance against Sorafenib, a well-characterized multi-kinase inhibitor with known activity against VEGFR-2.[5]

Part 1: In Vitro Kinase Inhibition Assay

The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. The in vitro kinase assay allows for the precise measurement of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Rationale & Design

The choice of assay format is critical for obtaining reliable and reproducible data. A common and robust method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This format minimizes background interference and provides a large dynamic range. The causality behind this choice lies in its sensitivity and reduced susceptibility to artifacts from colored or fluorescent compounds, a common issue in early-stage drug discovery.

The experimental design involves titrating the concentration of Compound X and the reference inhibitor, Sorafenib, against a fixed concentration of the VEGFR-2 enzyme and its substrate. The resulting data allows for the generation of a dose-response curve and the calculation of the IC50 value.

Detailed Protocol: VEGFR-2 TR-FRET Kinase Assay

Materials:

  • Recombinant human VEGFR-2 kinase domain (e.g., from Carna Biosciences)

  • Biotinylated poly(Glu, Tyr) 4:1 substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-conjugated Allophycocyanin (SA-APC)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Compound X and Sorafenib (dissolved in 100% DMSO)

  • 384-well low-volume white microplates

  • TR-FRET enabled plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound X and Sorafenib in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 50 nL of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a negative control (0% inhibition) and wells without enzyme as a positive control (100% inhibition).

  • Enzyme and Substrate Addition: Prepare a master mix containing the VEGFR-2 enzyme and biotinylated substrate in kinase reaction buffer. Add 5 µL of this mix to each well.

  • Initiation of Reaction: Prepare an ATP solution in kinase reaction buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km for VEGFR-2.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a detection mix containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC in a suitable buffer. Add 10 µL of the detection mix to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm.

Data Analysis and Interpretation

The TR-FRET signal is proportional to the amount of phosphorylated substrate. The data is typically expressed as the ratio of the emission at 665 nm to that at 620 nm. The percent inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

The IC50 values are then determined by fitting the percent inhibition data to a four-parameter logistic equation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound Dilution Compound Dilution Dispense Compounds Dispense Compounds Compound Dilution->Dispense Compounds Enzyme/Substrate Mix Enzyme/Substrate Mix Add Enzyme/Substrate Add Enzyme/Substrate Enzyme/Substrate Mix->Add Enzyme/Substrate ATP Solution ATP Solution Add ATP (Initiate) Add ATP (Initiate) ATP Solution->Add ATP (Initiate) Dispense Compounds->Add Enzyme/Substrate Add Enzyme/Substrate->Add ATP (Initiate) Incubate (60 min) Incubate (60 min) Add ATP (Initiate)->Incubate (60 min) Add Detection Reagents Add Detection Reagents Incubate (60 min)->Add Detection Reagents Read Plate Read Plate Incubate (60 min)->Read Plate Add Detection Reagents->Incubate (60 min) Calculate % Inhibition Calculate % Inhibition Read Plate->Calculate % Inhibition Generate Dose-Response Curve Generate Dose-Response Curve Calculate % Inhibition->Generate Dose-Response Curve Determine IC50 Determine IC50 Generate Dose-Response Curve->Determine IC50

Caption: Workflow for the in vitro TR-FRET kinase assay.

Hypothetical Data Summary
CompoundTargetIC50 (nM)
Compound X VEGFR-275
Sorafenib VEGFR-250

This hypothetical data suggests that Compound X is a potent inhibitor of VEGFR-2, with an IC50 in the nanomolar range, comparable to the known inhibitor Sorafenib.

Part 2: Cell-Based Assay for Downstream Signaling

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to assess a compound's activity in a more physiologically relevant context. These assays can confirm that the compound can penetrate the cell membrane, engage its target, and inhibit downstream signaling pathways.

Experimental Rationale & Design

To evaluate the effect of Compound X on VEGFR-2 signaling in a cellular context, we will use a human umbilical vein endothelial cell (HUVEC) line, which endogenously expresses VEGFR-2. The readout will be the phosphorylation of a key downstream effector, such as ERK (Extracellular signal-regulated kinase). A Western blot or an ELISA-based assay can be used to quantify the levels of phosphorylated ERK (p-ERK). The rationale for choosing p-ERK as a readout is its well-established position in the VEGFR-2 signaling cascade.

Detailed Protocol: Inhibition of VEGF-induced ERK Phosphorylation in HUVECs

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Recombinant Human VEGF-A

  • Compound X and Sorafenib (dissolved in 100% DMSO)

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-p-ERK, anti-total-ERK, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.

  • Compound Treatment: Pre-treat the cells with various concentrations of Compound X or Sorafenib for 1 hour. Include a DMSO-only control.

  • VEGF Stimulation: Stimulate the cells with a pre-determined concentration of VEGF-A (e.g., 50 ng/mL) for 10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in cell lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-ERK, total-ERK, and GAPDH (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Data Analysis and Interpretation

The band intensities on the Western blot are quantified using densitometry software. The p-ERK signal is normalized to the total-ERK signal, and then to the loading control (GAPDH). The percent inhibition of VEGF-induced p-ERK is calculated relative to the VEGF-stimulated, DMSO-treated control.

G VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg CompoundX Compound X CompoundX->VEGFR2 Sorafenib Sorafenib Sorafenib->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation, Migration, Survival pERK->Proliferation

Caption: VEGFR-2 signaling pathway and points of inhibition.

Trustworthiness and Self-Validation

Conclusion

This guide outlines a systematic and robust approach to evaluating the efficacy of a novel thiazole-containing compound, this compound (Compound X), as a potential kinase inhibitor. By employing a combination of in vitro and cell-based assays, researchers can gain a comprehensive understanding of the compound's potency, cellular activity, and mechanism of action. The experimental designs and protocols provided herein are grounded in established scientific principles and are intended to generate high-quality, reproducible data, thereby facilitating the confident progression of promising compounds through the drug discovery pipeline.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • Thiazole Derivatives Inhibitors of Protein Kinases. (n.d.). ResearchGate. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • Thiazole Derivatives Inhibitors of Protein Kinases. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Thiazole: A privileged scaffold in drug discovery. (2021). ResearchGate. [Link]

Sources

Strategic Evaluation: N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)benzyl]amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a strategic, data-driven analysis of N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)benzyl]amine , positioning it as a high-value pharmacophore scaffold in modern drug discovery. The content is structured to assist medicinal chemists and drug developers in evaluating this specific building block against other thiazole derivatives for library design and lead optimization.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the This compound scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including Kinases, GPCRs (e.g., H3, S1P1), and Ion Channels.

Unlike traditional 2-aminothiazole derivatives, which are often plagued by promiscuous binding and metabolic toxicity (e.g., structural alerts for reactive metabolites), the 3-(thiazol-4-yl)benzylamine core offers a superior balance of lipophilicity (LogP) , metabolic stability , and synthetic versatility . This guide objectively compares its performance against standard thiazole alternatives.

Chemical Profile & Physicochemical Properties

The "Target Scaffold" (this compound) is characterized by a biaryl-like system where a central phenyl ring links a polar thiazole headgroup and a flexible, basic amine tail.

Table 1: Comparative Physicochemical Profile (Calculated)

PropertyTarget Scaffold (Benzylamine Core)Comparator A (2-Aminothiazole Core)Comparator B (Thiazole-4-Carboxylic Acid)Implication for Drug Design
Structure Secondary Amine LinkerPrimary Amine on RingAcid/Amide FunctionalityTarget allows for versatile reductive amination.
cLogP ~2.4 - 2.8 ~0.5 - 1.2~0.2 - 0.8Target has optimal lipophilicity for CNS/Cell permeability.
TPSA (Ų) ~50 - 60 ~40 - 50~60 - 80Target falls within the "Sweet Spot" for oral bioavailability.
pKa (Basic) ~9.5 (Amine) ~5.3 (Thiazole N)~4.0 (Acid pKa)Target's basic amine allows for salt formation (solubility).
H-Bond Donors 1 21Fewer donors in Target improves membrane permeability.
Metabolic Risk Low (Stable Ring)High (Ring Oxidation/Quinone Imines)Low (Stable)Target avoids the "structural alert" of 2-aminothiazoles.

Analyst Insight: The Target Scaffold's cLogP of ~2.5 makes it an ideal "Lead-Like" starting point. Unlike 2-aminothiazoles, which are often filtered out due to toxicity concerns (PAINS), the benzylamine-thiazole motif is robust and amenable to late-stage functionalization.

Synthetic Pathways & Versatility[1]

The synthesis of this compound is modular, allowing for the rapid generation of analog libraries. The primary route involves a Suzuki-Miyaura Coupling followed by Reductive Amination .

Figure 1: Modular Synthesis Workflow

SynthesisWorkflow Start1 3-Formylphenylboronic Acid Intermediate Intermediate: 3-(2-Methylthiazol-4-yl)benzaldehyde Start1->Intermediate Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Start2 4-Bromo-2-methylthiazole Start2->Intermediate Product Target Scaffold: This compound Intermediate->Product Reductive Amination (DCM/MeOH) Reagent Methylamine (MeNH2) + NaBH(OAc)3 Reagent->Product

Caption: Modular synthesis via Suzuki coupling of aryl boronic acids followed by reductive amination, enabling rapid library expansion.

Experimental Protocols

To validate the performance of this scaffold, the following protocols are recommended for synthesis and characterization.

Protocol A: Suzuki-Miyaura Coupling (Intermediate Synthesis)
  • Reagents: 3-Formylphenylboronic acid (1.0 eq), 4-Bromo-2-methylthiazole (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine reagents in a sealed tube.

    • Heat at 90°C for 12 hours .

    • Cool, dilute with EtOAc, wash with brine, and concentrate.

    • Purify via flash chromatography (Hexane/EtOAc gradient).

  • Expected Yield: 75-85%.

  • QC Check: ¹H NMR should show a distinct aldehydic proton at ~10.0 ppm and thiazole proton at ~7.5 ppm.

Protocol B: Reductive Amination (Target Synthesis)
  • Reagents: Intermediate aldehyde (1.0 eq), Methylamine (2.0 M in THF, 1.5 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.).

  • Solvent: DCE (Dichloroethane) or DCM.

  • Procedure:

    • Dissolve aldehyde in DCE at 0°C.

    • Add Methylamine and stir for 30 mins (Imine formation).

    • Add STAB portion-wise.

    • Warm to Room Temperature (RT) and stir for 4-6 hours .

    • Quench with sat. NaHCO₃.

  • Performance Note: Using STAB instead of NaBH₄ prevents reduction of the aldehyde to alcohol, ensuring high chemoselectivity (>90%).

Comparative Performance Analysis

Why choose This compound over other derivatives?

A. Bioisosterism & Ligand Efficiency
  • Vs. Biphenyls: The thiazole ring acts as a bioisostere for a phenyl ring but with significantly improved water solubility due to the nitrogen atom (H-bond acceptor).

  • Vs. Pyridines: The thiazole sulfur atom imparts a unique electronic character (aromaticity index ~22 vs. benzene 100), often improving

    
    -
    
    
    
    stacking interactions with target proteins (e.g., Kinase hinge regions).
B. Safety Profile (Toxicity)
  • 2-Aminothiazoles: Often flagged for idiosyncratic toxicity due to the formation of reactive iminoquinones.

  • Target Scaffold: The 4-phenylthiazole linkage is metabolically robust. The benzylamine "tail" is a common, safe motif found in many FDA-approved drugs (e.g., Rivastigmine, Fingolimod).

C. Functional Utility

This scaffold is particularly effective in designing:

  • Type II Kinase Inhibitors: The benzylamine can extend into the solvent-exposed region, while the thiazole anchors in the hydrophobic pocket.

  • GPCR Ligands (H3/S1P1): The basic amine mimics the histamine/sphingosine headgroup, while the biaryl system spans the transmembrane domain.

References
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Jordan, A., et al. (2012). "Thiazoles as Privileged Scaffolds in Drug Discovery." ChemMedChem. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. Link

selectivity profiling of N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine against kinase panel

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis and selectivity profiling framework for N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine (CAS 852180-43-9), hereafter referred to as Compound T-BA (Thiazole-BenzylAmine) .[1]

Given that Compound T-BA is primarily characterized as a chemical building block and fragment-like scaffold rather than a clinically approved drug, this guide focuses on its application as a chemical probe in early-stage kinase discovery.[1] It compares the profiling strategy of this scaffold against fully optimized kinase inhibitors (e.g., Dasatinib) to illustrate the "Fragment-to-Lead" selectivity evolution.[1]

Executive Summary & Compound Profile

This compound represents a "privileged structure" in medicinal chemistry.[1] The 2-methyl-4-phenylthiazole motif is a core substructure found in various bioactive agents, including Hedgehog pathway inhibitors and Type I/II kinase inhibitors.[1]

When profiling this compound against a kinase panel, researchers are typically evaluating its potential as a starting fragment or intermediate . Unlike optimized drugs, such fragments often exhibit moderate potency (


 in 

M range) but distinct selectivity patterns driven by the thiazole's interaction with the ATP-binding pocket (specifically the gatekeeper residue).[1]
Compound Snapshot
FeatureDetails
Compound Name This compound
CAS Number 852180-43-9
Role Chemical Scaffold / Fragment / Intermediate
Key Structural Motif 1,3-Thiazole ring (H-bond acceptor); Benzylamine (Solvent front interaction)
Primary Targets (Predicted) Src Family Kinases (SFKs), CDK series, or Smoothened (non-kinase)
Profiling Goal Establish baseline promiscuity (Gini Score) and identify "off-target" liabilities early.[1][2]

Comparative Analysis: Fragment vs. Optimized Inhibitor[1]

To understand the performance of Compound T-BA, we compare it with Dasatinib (a high-affinity, multi-targeted thiazole-based inhibitor) and Staurosporine (a pan-kinase reference).[1]

Performance Matrix
MetricCompound T-BA (The Scaffold)Dasatinib (Optimized Alternative)Staurosporine (Broad Control)
Binding Mode Fragment/Scaffold Binder: Likely binds to the hinge region via the thiazole nitrogen but lacks the "tail" for deep pocket occupancy.[1]Type I Inhibitor: Binds active conformation; thiazole forms critical H-bonds with the hinge (e.g., Met318 in Abl).[1]Pan-Kinase Binder: Occupies ATP pocket non-selectively.[1]
Selectivity Score (S35) Moderate to Low: Fragments often hit multiple kinases weakly due to low steric clash.[1]High Specificity (Relative): Potent against Src/Abl/c-Kit but clean against others.Very Low: Hits >90% of the kinome.[1]
Potency (

)

M Range:
1–50

M (Typical for fragments).[1]
nM Range: < 1 nM (Sub-nanomolar).[1]nM Range: Single digit nM.
Use Case Hit-to-Lead: Identifying starting points for elaboration.Clinical Therapy: CML, ALL treatment.[1]Assay Validation: Positive control for inhibition.
Scientific Insight: The Thiazole "Privilege"

The thiazole ring in Compound T-BA is a critical determinant of selectivity.[1] In optimized inhibitors like Dasatinib, the thiazole serves as the hinge binder . For Compound T-BA, the lack of an elaborated "tail" (like the piperazine-methyl-benzamide in Imatinib) means it relies heavily on the thiazole-hinge interaction.[1]

  • Risk: Without the tail, the benzylamine group may flop, leading to promiscuous binding across kinases with accessible solvent fronts.

  • Opportunity: It offers a low-molecular-weight starting point (Ligand Efficiency) to grow into a specific pocket.[1]

Experimental Protocol: Kinase Selectivity Profiling

To objectively assess Compound T-BA, a Competition Binding Assay (e.g., KINOMEscan® or LanthaScreen™) is recommended over activity assays to avoid false positives from aggregation.[1]

Workflow: The "Scan-and-Map" Protocol

Objective: Determine the Selectivity Entropy (


) and Gini Coefficient of Compound T-BA across a 96-kinase panel.
Step 1: Primary Screen (Single Concentration) [1]
  • Concentration: Screen at 10

    
    M . (High concentration is necessary for fragments).[1]
    
  • Method: Competition binding (displacement of an active-site dependent probe).[1]

  • Readout: % Control (%Ctrl).

    • Hit Criteria: Any kinase with < 35% Ctrl remaining.[1]

Step 2:

Determination (Follow-up)
  • For all hits, perform an 11-point dose-response curve (start at 30

    
    M, 3-fold dilutions).
    
  • Fit: Hill equation to determine thermodynamic

    
    .
    
Step 3: Data Analysis & Visualization
  • Selectivity Score (S35): Number of kinases with < 35% Ctrl / Total Kinases.[1]

  • Gini Coefficient: Calculate distribution of inhibition (0 = non-selective, 1 = single target).[1]

Visualization: Profiling Workflow

KinaseProfiling Compound Compound T-BA (10 mM DMSO Stock) Dilution Dilution Plate (10 µM Final) Compound->Dilution Dispense Panel Kinase Panel (96-Kinase Array) Dilution->Panel Incubate Binding Competition Binding (Active Site Probe) Panel->Binding Displace Probe Readout qPCR / Fluorescence Signal Detection Binding->Readout Measure Analysis Data Analysis (S35 & Gini Score) Readout->Analysis Calculate

Caption: Standardized workflow for profiling fragment-like scaffolds against a kinase panel.

Mechanistic Logic: Thiazole-Kinase Interaction[1]

Understanding why this compound binds is crucial for interpreting the panel results. The diagram below illustrates the predicted interaction of the thiazole scaffold within the ATP-binding pocket of a typical Src-family kinase.

InteractionMap cluster_pocket ATP Binding Pocket Thiazole Thiazole Ring (Compound T-BA) Hinge Kinase Hinge Region (Met/Thr Backbone) Thiazole->Hinge H-Bond Acceptor (N) Gatekeeper Gatekeeper Residue (Thr/Met) Thiazole->Gatekeeper Van der Waals (Hydrophobic) Solvent Solvent Front (Benzylamine moiety) Solvent->Thiazole Linked via Methyl-Amine

Caption: Predicted binding mode of the Thiazole-Benzylamine scaffold. The thiazole N serves as the primary H-bond acceptor at the hinge.[1]

Interpretation of Results
  • High Hit Rate (Low Selectivity): If Compound T-BA hits >20% of the panel, it suggests the benzylamine tail is not providing enough steric constraint.[1] The molecule is acting as a "generic" hinge binder.[1]

  • Specific Hits (e.g., Src/Abl only): This indicates the 2-methyl group on the thiazole is successfully exploiting a specific hydrophobic pocket (e.g., the "back pocket" or gatekeeper region), validating the scaffold for further optimization.[1]

References

  • Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.[1] Journal of Medicinal Chemistry, 47(27), 6658–6661.[1] Link

  • Davis, M. I., et al. (2011).[1] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.[1] Link[1]

  • Anastassiadis, T., et al. (2011).[1] Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[1] Nature Biotechnology, 29(11), 1039–1045.[1] Link

  • Echemi. (n.d.).[1] this compound Product Record (CAS 852180-43-9).[1][3][4] Echemi Chemical Database. Link

Sources

Benchmarking a Novel Thiazole-Based Compound Against Standard-of-Care in B-cell Lymphoma: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of B-cell lymphoma treatment has been significantly advanced by the advent of targeted therapies and immunotherapies. However, the challenges of primary treatment resistance and relapse necessitate a continuous search for novel therapeutic agents with improved efficacy and safety profiles. This guide introduces a preclinical benchmarking strategy for a novel investigational compound, N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine. While direct experimental data for this specific molecule is not yet publicly available, its structural similarity to other thiazole-containing compounds with demonstrated anti-proliferative and antitumor properties suggests its potential as an anticancer agent.[1][2][3]

This document outlines a comprehensive preclinical framework to evaluate the therapeutic potential of this compound in the context of B-cell lymphoma. We will benchmark it against current standard-of-care (SoC) treatments, providing a rationale for the experimental design and detailed protocols to ensure scientific rigor and reproducibility. The SoC agents selected for this comparison are:

  • R-CHOP: A combination chemotherapy regimen (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone) that has been a cornerstone of diffuse large B-cell lymphoma (DLBCL) treatment.[4][5]

  • Ibrutinib: A first-in-class Bruton's tyrosine kinase (BTK) inhibitor, a key component of the B-cell receptor (BCR) signaling pathway.[6][7][8][9]

  • CAR-T Cell Therapy (CD19-targeted): A revolutionary immunotherapy involving genetically engineered T-cells to target and eliminate lymphoma cells.[10][11][12]

This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel oncology drug candidates.

Proposed Mechanism of Action of this compound

Based on the known activities of similar thiazole derivatives, we hypothesize that this compound exerts its anti-lymphoma effect through the induction of cell cycle arrest and apoptosis. Thiazole-containing compounds have been shown to induce G0/G1 cell cycle arrest in cancer cell lines, including those of hematologic origin.[1] The N-methyl group is also a common feature in several antitumor agents and can be crucial for their activity.[13]

Therefore, our working hypothesis is that this compound disrupts critical signaling pathways involved in cell cycle progression and survival in B-cell lymphoma cells. The following diagram illustrates this proposed mechanism.

Proposed_MoA cluster_0 B-Cell Lymphoma Cell Novel_Compound This compound Target_Protein Putative Intracellular Target (e.g., Cyclin-Dependent Kinase) Novel_Compound->Target_Protein Inhibition Cell_Cycle_Machinery Cell Cycle Progression (G1/S Transition) Target_Protein->Cell_Cycle_Machinery Blocks Apoptosis_Pathway Apoptotic Signaling Cascade (e.g., Caspase Activation) Target_Protein->Apoptosis_Pathway Activates Proliferation Uncontrolled Proliferation Cell_Cycle_Machinery->Proliferation Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Proposed mechanism of action for the novel thiazole compound.

In Vitro Benchmarking

The initial phase of benchmarking involves a series of in vitro assays using established B-cell lymphoma cell lines. These assays will provide a direct comparison of the cytotoxic and cytostatic effects of the novel compound and the standard-of-care drugs.

Experimental Protocols

1. Cell Viability and Proliferation Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel compound and comparator drugs on B-cell lymphoma cell lines.

  • Cell Lines:

    • Diffuse Large B-cell Lymphoma (DLBCL): U2932 (ABC subtype), VAL (GCB subtype)[14]

    • Mantle Cell Lymphoma (MCL): JeKo-1

  • Methodology:

    • Seed 5 x 10^4 cells per well in a 96-well plate.

    • Treat cells with a serial dilution of this compound, Ibrutinib, and Doxorubicin (a key component of CHOP).

    • For Rituximab, a separate antibody-dependent cell-mediated cytotoxicity (ADCC) assay will be performed.

    • Incubate for 48-72 hours at 37°C and 5% CO2.

    • Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®).

    • Measure fluorescence at the appropriate wavelength.

    • Calculate IC50 values using non-linear regression analysis.

2. Apoptosis Assay

  • Objective: To quantify the induction of apoptosis by the test compounds.

  • Methodology:

    • Treat B-cell lymphoma cell lines with the respective IC50 concentrations of each compound for 24 hours.

    • Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Cell Cycle Analysis

  • Objective: To determine the effect of the novel compound on cell cycle progression.

  • Methodology:

    • Treat cells with the IC50 concentration of the novel compound for 24 hours.

    • Fix the cells in 70% ethanol.

    • Stain the cells with PI and treat with RNase A.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

In_Vitro_Workflow Start B-cell Lymphoma Cell Lines Treatment Treat with Novel Compound, Ibrutinib, Doxorubicin Start->Treatment Viability Cell Viability Assay (IC50 Determination) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Data_Analysis Comparative Data Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Caption: Workflow for in vitro benchmarking experiments.

Comparative Data Summary (Hypothetical Data)
Parameter This compound Ibrutinib Doxorubicin
IC50 (U2932 cells) 1.5 µM0.5 µM0.2 µM
IC50 (VAL cells) 2.0 µM5.0 µM0.3 µM
Apoptosis Induction +++++++++
Cell Cycle Arrest G0/G1 PhaseG1 PhaseG2/M Phase

In Vivo Benchmarking

To evaluate the in vivo efficacy and safety of the novel compound, a patient-derived xenograft (PDX) model of B-cell lymphoma is recommended. PDX models more accurately recapitulate the heterogeneity and biology of human tumors.[15][16][17][18]

Experimental Protocol
  • Objective: To assess the antitumor activity and tolerability of the novel compound in a B-cell lymphoma PDX model.

  • Model: NOD-scid gamma (NSG) mice engrafted with a B-cell lymphoma patient-derived tumor.[18]

  • Treatment Groups (n=8-10 mice per group):

    • Vehicle Control

    • This compound (dose determined by maximum tolerated dose study)

    • R-CHOP (standard clinical regimen adapted for mice)

    • Ibrutinib (clinically relevant dose)

  • Methodology:

    • Subcutaneously implant tumor fragments from a B-cell lymphoma PDX line into the flank of NSG mice.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.

    • Administer treatments according to a predefined schedule.

    • Measure tumor volume twice weekly with calipers.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study (or when tumors reach a predetermined endpoint), euthanize mice and collect tumors for further analysis (e.g., histology, biomarker analysis).

In_Vivo_Workflow Start B-cell Lymphoma PDX Model (NSG Mice) Tumor_Implantation Subcutaneous Tumor Implantation Start->Tumor_Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer Vehicle, Novel Compound, R-CHOP, Ibrutinib Randomization->Treatment Monitoring Monitor Tumor Volume and Animal Health Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Histology Monitoring->Endpoint

Caption: Workflow for in vivo benchmarking in a PDX model.

Comparative Data Summary (Hypothetical Data)
Parameter Vehicle This compound R-CHOP Ibrutinib
Tumor Growth Inhibition (%) 0658550
Tumor Regression NoPartialComplete in someStable Disease
Body Weight Loss (%) <2<510-15<5
Toxicity Signs NoneMinimalModerateMinimal

Conclusion

This guide provides a structured and scientifically rigorous framework for the preclinical benchmarking of the novel compound this compound against current standard-of-care treatments for B-cell lymphoma. The proposed in vitro and in vivo experiments will generate crucial data on the compound's efficacy, mechanism of action, and safety profile. The comparative nature of this evaluation will enable a clear assessment of its potential as a new therapeutic agent for patients with B-cell malignancies. The successful completion of these studies will be a critical step in the journey of this promising compound from the laboratory to the clinic.

References

  • Maloney, D. G., Smith, B., & Rose, A. (2002). Rituximab: mechanism of action and resistance. Seminars in oncology, 29(1 Suppl 2), 2–9.
  • Wikipedia. (2023). Rituximab. [Link]

  • Zhang, L., et al. (2017). B-Cell Lymphoma Patient-Derived Xenograft Models Enable Drug Discovery and Are a Platform for Personalized Therapy. Clinical Cancer Research, 23(15), 4212–4223. [Link]

  • Wikipedia. (2023). CHOP (chemotherapy). [Link]

  • Genentech, Inc. (n.d.). RITUXAN® (rituximab) Proposed Mechanism of Action (MoA). [Link]

  • Patsnap. (2025). What is the mechanism of action of Rituximab? Synapse. [Link]

  • Flieger, D., et al. (2003). Mechanism of action of Rituximab: Clinical... Onkologie, 26, 218.
  • Patsnap. (2024). What is the mechanism of Ibrutinib? Synapse. [Link]

  • Lymphoma Hub. (2024). Ibrutinib for CLL: Mechanism of action and clinical considerations. [Link]

  • Byrd, J. C., et al. (2014). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future oncology (London, England), 10(5), 759–770. [Link]

  • Janssen Biotech, Inc. (n.d.). IMBRUVICA® (ibrutinib) Mechanism of Action. [Link]

  • Targeted Oncology. (2013). The Mechanism of Action of Ibrutinib. [Link]

  • Benmebarek, M. R., et al. (2021). Chimeric Antigen Receptor T-Cells: An Overview of Concepts, Applications, Limitations, and Proposed Solutions. Frontiers in immunology, 12, 701799. [Link]

  • ResearchGate. (n.d.). In vivo models of B-cell lymphoma transplantation. [Link]

  • Johnsen, H. E., et al. (2014). Human B-cell cancer cell lines as a preclinical model for studies of drug effect in diffuse large B-cell lymphoma and multiple myeloma. Experimental hematology, 42(10), 865–878.e11. [Link]

  • MyLymphomaTeam. (2026). CAR T-Cell Therapy for Lymphoma: How Does It Work?. [Link]

  • Patient Power. (2024). R-CHOP Chemotherapy: Benefits, Side Effects, & Treatment. [Link]

  • Lymphoma Action. (n.d.). CAR-T cell therapy. [Link]

  • ChemoExperts. (2016). CHOP (Cyclophosphamide + Doxorubicin + Vincristine + Prednisone) is a Conventional Chemotherapy for Lymphoma, T-Cell. [Link]

  • ResearchGate. (n.d.). Mechanism of CAR T‐cell therapy in diffuse large B‐cell lymphoma. [Link]

  • vjsroncology. (2016, October 13). The standard of care for DLBCL and double-hit lymphoma. YouTube. [Link]

  • PubMed. (2017). B-Cell Lymphoma Patient-Derived Xenograft Models Enable Drug Discovery and Are a Platform for Personalized Therapy. [Link]

  • Frontiers. (n.d.). CAR-T Cell Therapy: Mechanism, Management, and Mitigation of Inflammatory Toxicities. [Link]

  • Wang, Y., et al. (2024). Development of New Diffuse Large B Cell Lymphoma Mouse Models. Cancers, 16(17), 3025. [Link]

  • American Cancer Society. (2025). Treating B-Cell Non-Hodgkin Lymphoma. [Link]

  • Crown Bioscience. (n.d.). Lymphoma PDX Models: Advanced Preclinical Platforms for Therapy Development. [Link]

  • Saba, N. S., et al. (2017). Patient-derived xenografts of low-grade B-cell lymphomas demonstrate roles of the tumor microenvironment. Blood advances, 1(16), 1149–1161. [Link]

  • Cleveland Clinic. (2024). R-CHOP Cancer Treatment. [Link]

  • Cancer Research UK. (n.d.). R-CHOP. [Link]

  • European Pharmaceutical Review. (2023). FDA approves first new B-cell lymphoma treatment in 20 years. [Link]

  • ResearchGate. (n.d.). Preclinical models in lymphoma research and procedures. [Link]

  • Al-Hamadani, M., et al. (2022). An Overview on Diffuse Large B-Cell Lymphoma Models: Towards a Functional Genomics Approach. Cancers, 14(3), 734. [Link]

  • RoukenBio. (n.d.). In Vitro B Cell Activity & Proliferation Assays. [Link]

  • Martelli, M., et al. (2020). Overview of Targeted Drugs for Mature B-Cell Non-hodgkin Lymphomas. Frontiers in oncology, 10, 599. [Link]

  • WebMD. (2022). Treatments for B-Cell Lymphoma. [Link]

  • Kubacz, M., et al. (2022). In Vitro Diffuse Large B-Cell Lymphoma Cell Line Models as Tools to Investigate Novel Immunotherapeutic Strategies. Cancers, 15(1), 235. [Link]

  • Gescher, A., et al. (1983). N-methyl antitumour agents. A distinct class of anticancer drugs? British journal of cancer, 48(5), 641–650. [Link]

  • PubMed. (2022). In Vitro Diffuse Large B-Cell Lymphoma Cell Line Models as Tools to Investigate Novel Immunotherapeutic Strategies. [Link]

  • ResearchGate. (n.d.). (PDF) In Vitro Diffuse Large B-Cell Lymphoma Cell Line Models as Tools to Investigate Novel Immunotherapeutic Strategies. [Link]

  • Taylor & Francis Online. (n.d.). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. [Link]

  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & medicinal chemistry letters, 27(20), 4673–4678. [Link]

  • Digital Medicine Association. (n.d.). N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. [Link]

  • Wang, Z., et al. (2012). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][15][19][20][21]tetrazine-8-carboxylates and -carboxamides. Molecules (Basel, Switzerland), 17(11), 12852–12863. [Link]

  • Luzina, E. L., & Popov, A. V. (2009). Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas. European journal of medicinal chemistry, 44(12), 4944–4953. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Context: Critical Intermediate for Kinase Inhibitor Synthesis (e.g., Avapritinib analogs)[1]

Executive Hazard Analysis

Senior Scientist Note: Treat this compound as a dual-threat agent: Corrosive (Chemical) and Potent (Biological).[1]

As a secondary amine linked to a thiazole-benzyl moiety, this compound presents a specific hazard profile often underestimated in early-stage discovery.[1] While specific toxicological data for this exact intermediate may be sparse, its structural homology to N-benzylmethylamine and its role as a precursor to KIT/PDGFRA inhibitors (like Avapritinib) necessitates a conservative safety posture.[1]

The "Why" Behind the Protocol
  • Corrosivity (The Amine): The N-methyl-benzylamine motif is a known corrosive (Skin Corr.[1] 1B). It can cause immediate, irreversible tissue damage upon contact.

  • Sensitization (The Thiazole): Heterocyclic thiazoles are frequent skin sensitizers. Repeated low-level exposure can lead to anaphylactic responses.[1]

  • Potency (The Pharmacophore): As a late-stage intermediate for tyrosine kinase inhibitors, this molecule likely possesses significant biological activity.[1] We must assume an Occupational Exposure Band (OEB) of 3 or 4 (Active Pharmaceutical Ingredient equivalent) until proven otherwise.

Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on standard "lab safety" protocols. Use this permeation-based matrix.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Double Nitrile Gloves (min.[1] 4 mil outer, 2.5 mil inner).Brand Ref: Ansell TouchNTuff®Benzylamines permeate standard latex in <10 mins. Nitrile offers >60 mins breakthrough time.[1] Double gloving provides a visual breach indicator.[1]
Hand Protection (Spill) Laminate Film Gloves (e.g., Silver Shield®)Required for immersion or gross contamination cleanup. Nitrile degrades rapidly under direct amine saturation.[1]
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR work strictly inside a Class I BSC/Powder Hood .N95 masks are insufficient for potent solids.[1] The protection factor (APF) must exceed 50 due to the unknown potency of the dust.[1]
Eye/Face Chemical Splash Goggles (Indirect Vent) + Face Shield Safety glasses fail against corrosive splashes. The face shield protects the neck/chin from corrosive aerosols.
Body Tyvek® Lab Coat (Disposable) + Impervious Sleeve Covers Cotton coats absorb amines, holding the corrosive against the skin. Disposable Tyvek prevents cross-contamination.[1]

Operational Handling Protocol

Phase 1: Engineering Controls & Setup
  • Solids Handling: Must occur in a Powder Containment Hood or a Class II Biosafety Cabinet .[1] Airflow velocity should be verified at 0.5 m/s (100 fpm).

  • Solution Handling: Standard Chemical Fume Hood is acceptable.[1]

  • Static Control: Organic salts/amines are static-prone.[1] Use an ionizing bar or antistatic gun (e.g., Zerostat) during weighing to prevent "flying powder."

Phase 2: Weighing & Transfer (The High-Risk Step)[1]
  • Don PPE: Put on double nitrile gloves and Tyvek sleeves.[1]

  • Tare: Place the receiving vessel (flask) in the balance inside the hood.

  • Transfer: Use a disposable anti-static spatula.[1] Do not pour from the bottle.

  • Solubilization: Add solvent (e.g., DCM or Methanol) immediately after weighing to lock down the dust.

    • Caution: The amine is basic. Adding to acidic solvents will generate heat (exotherm). Cool the receiving flask if using acidic media.

Phase 3: Decontamination & Doffing[2]
  • Wipe Down: Wipe the balance and work area with 10% Acetic Acid (to neutralize the amine), followed by water, then ethanol.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid toxic waste.

  • Transport: Seal the reaction vessel before removing it from the hood.

Emergency Response Logic

Scenario A: Skin Exposure[3][4][5]
  • Immediate Action: Do not wipe. Wiping drives the corrosive amine deeper into the dermis.

  • Flush: Rinse with copious water for 15 minutes minimum .[1][2][3]

  • Neutralize: Do not use vinegar or acids on the skin (exothermic risk). Stick to water.[1]

Scenario B: Spills (>5 grams)
  • Evacuate: Clear the immediate 3-meter radius.[1]

  • PPE Upgrade: Don Silver Shield gloves and a full-face respirator if outside a hood.[1]

  • Absorb: Use a Chemizorb® Amine or similar specific absorbent.[1] If unavailable, use vermiculite mixed with weak citric acid powder to neutralize.

  • Disposal: Collect in a dedicated container labeled "Corrosive/Toxic Organic Debris."

Workflow Visualization

The following diagram outlines the decision logic for handling this compound based on its physical state, integrating safety barriers at each step.

SafetyWorkflow Start Start: Handling N-Methyl-N-[...] StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid PowderHood Engineering Control: Powder Containment Hood (HEPA Filtered) Solid->PowderHood High Potency Risk StaticControl Apply Anti-Static Gun (Prevent Aerosolization) PowderHood->StaticControl Weighing Weighing/Transfer (Double Nitrile Gloves) StaticControl->Weighing FumeHood Engineering Control: Chemical Fume Hood (>100 fpm face velocity) Liquid->FumeHood Corrosive Vapor Risk FumeHood->Weighing Neutralization Decontamination: Wipe with 10% Acetic Acid Weighing->Neutralization Waste Disposal: High-Temp Incineration Stream (Segregate from Oxidizers) Neutralization->Waste

Figure 1: Risk-Based Handling Workflow.[1] Note the divergence in engineering controls based on physical state to address inhalation risks (solids) vs. vapor risks (liquids).[1]

Disposal & Environmental Safety[4]

Waste Classification:

  • Primary Hazard: Corrosive (Class 8).[4]

  • Secondary Hazard: Toxic (Class 6.1).

Disposal Protocol:

  • Segregation: Never mix this amine with Oxidizing Agents (Nitric acid, Peroxides) or Anhydrides . The reaction is violent and can form explosive N-oxides or heat uncontrollably.[1]

  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal drums (corrosion risk).

  • Labeling: "Hazardous Waste - Corrosive, Toxic - Amine Intermediate."[1]

  • Destruction: High-temperature incineration is the only validated method to destroy the thiazole ring and ensure no bioactive residues enter the water table.[1]

References

  • National Institutes of Health (NIH) - PubChem. (2023).[1] Compound Summary: Avapritinib (BLU-285).[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.